Mycophenolate mofetil N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDAMCFHWPXNAW-SYZQJQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCC[N+]3(CCOCC3)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176940 | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224052-51-1 | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224052511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolate mofetil N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYCOPHENOLATE MOFETIL N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E48LN85F8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Mycophenolate Mofetil N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Mycophenolate mofetil N-oxide, a known degradation product and impurity of the immunosuppressive agent Mycophenolate mofetil. This document details a proposed synthesis protocol, characterization methodologies, and relevant biological pathways.
Introduction
Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), a potent, reversible, and non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). By blocking the de novo pathway of guanosine nucleotide synthesis, MPA selectively inhibits the proliferation of T and B lymphocytes, making it a cornerstone therapy in preventing organ transplant rejection and treating autoimmune diseases.
This compound is formed through the oxidation of the nitrogen atom in the morpholino ethyl ester side chain of the MMF molecule. Its presence as a degradation product, particularly under oxidative stress conditions, necessitates a thorough understanding of its synthesis and characterization for impurity profiling and stability studies of MMF formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C23H31NO8 | [PubChem][1] |
| Molecular Weight | 449.5 g/mol | [PubChem][1] |
| Exact Mass | 449.20496695 Da | [PubChem][1] |
| IUPAC Name | 2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | [PubChem][1] |
| CAS Number | 224052-51-1 | [Pharmaffiliates][2] |
Synthesis of this compound
The synthesis of this compound is achieved through the direct oxidation of Mycophenolate mofetil. While specific literature on the preparative synthesis is scarce, a reliable protocol can be derived from forced degradation studies and general organic chemistry principles for the N-oxidation of tertiary amines, particularly morpholine derivatives.
Proposed Experimental Protocol: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a general method for the N-oxidation of Mycophenolate mofetil using m-CPBA, a common and effective oxidizing agent for this transformation.
Materials:
-
Mycophenolate mofetil (MMF)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Mycophenolate mofetil (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled MMF solution dropwise over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess peroxide. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel. A gradient elution system of ethyl acetate and methanol is recommended to separate the more polar N-oxide from any unreacted starting material and byproducts.
-
Isolation and Characterization: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product using the methods described in Section 4.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the synthesized compound and for reaction monitoring.
Experimental Protocol:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 250 nm, as Mycophenolate mofetil has a maximum absorbance at this wavelength.[4]
-
Injection Volume: 10-20 µL.
-
Procedure: Dissolve a small sample of the purified product in the mobile phase or a suitable solvent. Inject the solution into the HPLC system and record the chromatogram. The purity can be determined by the area percentage of the product peak.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the synthesized compound.
Experimental Protocol:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Procedure: Introduce a dilute solution of the sample into the mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 450.2123.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure of this compound and confirm the N-oxidation of the morpholine ring.
Expected Observations:
-
¹H NMR: Compared to the spectrum of Mycophenolate mofetil, the protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring in the N-oxide will exhibit a downfield shift due to the deshielding effect of the N-oxide group.
-
¹³C NMR: Similarly, the carbon atoms of the morpholine ring will show a downfield shift in the ¹³C NMR spectrum.
Note: Specific, experimentally verified NMR data for this compound is not widely available in the public domain and would need to be acquired from the synthesized and purified compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the functional groups present in the molecule.
Expected Observations:
The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups in this compound, including:
-
O-H stretching (phenolic)
-
C=O stretching (ester and lactone)
-
C-O stretching (ether and ester)
-
Aromatic C=C stretching
-
A distinct N-O stretching band, which is characteristic of the N-oxide functionality.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Purpose: To determine the absorption maxima of the compound.
Procedure:
-
Dissolve a known concentration of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Record the UV-Vis spectrum over a range of 200-400 nm.
-
Expected Result: The UV spectrum of Mycophenolate mofetil exhibits a maximum absorption at approximately 250 nm.[4] The N-oxide derivative is expected to have a similar absorption profile.
Biological Context and Signaling Pathways
This compound is primarily considered a metabolite and degradation product of MMF. The primary mechanism of action of the parent drug, MMF, is through its active metabolite, mycophenolic acid (MPA).
Metabolic Pathway of Mycophenolate Mofetil
The metabolic conversion of MMF is a critical aspect of its immunosuppressive activity. The following diagram illustrates this pathway.
Caption: Metabolic pathway of Mycophenolate Mofetil.
Mechanism of Action: IMPDH Inhibition
Mycophenolic acid exerts its immunosuppressive effect by inhibiting IMPDH, which is a key enzyme in the de novo synthesis of guanosine nucleotides. This pathway is crucial for the proliferation of T and B lymphocytes.
Caption: Mechanism of IMPDH inhibition by Mycophenolic Acid.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Characterization Workflow
Caption: General characterization workflow.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed experimental protocols offer a starting point for researchers to produce and analyze this important impurity and metabolite. Further research to obtain and publish detailed spectroscopic data (NMR, FTIR) will be invaluable to the scientific community, particularly for those involved in the development, manufacturing, and quality control of Mycophenolate mofetil.
References
Investigating the Potential for N-Oxide Metabolism of Mycophenolate Mofetil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolate mofetil (MMF) is a critical immunosuppressive prodrug, primarily metabolized by esterases to its active form, mycophenolic acid (MPA), which subsequently undergoes extensive glucuronidation. While these pathways are well-documented, the potential for minor, alternative metabolic routes, such as N-oxidation, remains largely unexplored. The chemical structure of MMF, featuring a morpholino-ethyl ester side chain, presents a theoretical site for N-oxidation, a common metabolic pathway for tertiary amines, often mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. This technical guide provides a comprehensive framework for the in vitro investigation of the potential N-oxidation of mycophenolate mofetil. It outlines detailed experimental protocols, hypothetical data presentations, and visual workflows to guide researchers in exploring this plausible, yet unconfirmed, metabolic pathway. Elucidating the complete metabolic profile of MMF, including potential minor metabolites like an N-oxide, is essential for a thorough understanding of its disposition, potential drug-drug interactions, and overall safety profile.
Introduction: The Established and the Hypothetical Metabolism of Mycophenolate Mofetil
Mycophenolate mofetil (MMF) is the morpholinoethyl ester prodrug of mycophenolic acid (MPA), a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] By inhibiting the de novo pathway of guanosine nucleotide synthesis, MPA selectively suppresses the proliferation of T and B lymphocytes, forming the basis of its immunosuppressive activity in preventing organ transplant rejection.[1][2]
The primary and well-established metabolic pathway of MMF involves rapid hydrolysis by esterases in the gastrointestinal tract, blood, and liver to yield the pharmacologically active MPA.[2][3] MPA is then extensively metabolized, primarily in the liver, by uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form the inactive 7-O-mycophenolic acid glucuronide (MPAG).[3][4] A minor but active acyl-glucuronide metabolite is also formed.[3] Additionally, a minor oxidative metabolite of MPA, 6-O-desmethyl-MPA, has been identified, with its formation attributed to CYP3A4/5 enzymes.[4][5]
However, the tertiary amine within the morpholino moiety of the intact MMF prodrug represents a potential site for N-oxidation. N-oxidation is a common Phase I metabolic reaction for xenobiotics containing nitrogen atoms, catalyzed predominantly by FMOs and to a lesser extent by CYPs.[6][7] Given the chemical structure of MMF, the formation of a mycophenolate mofetil N-oxide is a chemically plausible, albeit undocumented, metabolic pathway. This guide outlines the necessary in vitro methodologies to investigate this hypothesis.
Caption: Established and hypothetical metabolic pathways of Mycophenolate Mofetil.
Proposed Experimental Protocols for Investigating MMF N-Oxidation
To systematically investigate the potential for N-oxide formation from MMF, a series of in vitro experiments using various enzyme sources is proposed.
Materials and Reagents
-
Test Compound: Mycophenolate Mofetil (MMF)
-
Enzyme Sources:
-
Pooled Human Liver Microsomes (HLMs)
-
Recombinant human FMO enzymes (e.g., FMO1, FMO3, FMO5)
-
Recombinant human CYP enzymes (e.g., major isoforms like CYP3A4, CYP2C9, etc.)
-
-
Cofactors:
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
-
Buffers: Potassium phosphate buffer (pH 7.4)
-
Enzyme Inhibitors:
-
Methimazole (FMO inhibitor)
-
1-Aminobenzotriazole (ABT) (broad-spectrum CYP inhibitor)
-
-
Quenching Solution: Cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Analytical Standards: Mycophenolate Mofetil. A synthesized standard of the putative MMF N-oxide would be required for definitive identification and quantification.
Incubation Protocol: Metabolic Stability and Metabolite Identification
This protocol is designed to determine if MMF is metabolized to an N-oxide and to identify the enzymes involved.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer (pH 7.4) and the NADPH regenerating system.
-
Add the enzyme source (HLMs, recombinant FMO, or recombinant CYP) to the master mix. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL for HLMs).
-
-
Pre-incubation:
-
Pre-incubate the enzyme-cofactor mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding MMF (dissolved in a minimal amount of organic solvent like DMSO, final concentration < 0.5%) to the pre-incubated mixture. A typical starting concentration for MMF would be 1-10 µM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding 2-3 volumes of cold acetonitrile (containing the internal standard).
-
-
Sample Processing:
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Control and Inhibition Experiments
To ensure the observed metabolism is enzyme-mediated and to identify the enzyme families involved, the following controls are essential:
-
No NADPH Control: Replace the NADPH regenerating system with buffer to assess non-enzymatic degradation of MMF.
-
Heat-Inactivated Microsomes: Use microsomes that have been boiled for 10 minutes prior to the experiment to confirm that the metabolite formation is enzyme-dependent.
-
Chemical Inhibition:
-
To differentiate between FMO and CYP activity in HLMs, conduct incubations in the presence of specific inhibitors.
-
Include methimazole (e.g., 100 µM) to inhibit FMO activity.
-
Include ABT (e.g., 1 mM) to inhibit CYP activity.
-
Caption: General workflow for the in vitro investigation of MMF metabolism.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of drug metabolites due to its high sensitivity and specificity.
-
Chromatographic Separation: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with gradient elution is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
-
Mass Spectrometry:
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should be used.
-
Operate in positive electrospray ionization (ESI+) mode.
-
Metabolite Identification: Use precursor ion scanning, neutral loss scanning, and product ion scanning (MS/MS) to identify potential metabolites. The N-oxide of MMF would be expected to have a mass-to-charge ratio (m/z) 16 Da higher than the parent MMF (C₂₃H₃₁NO₇, MW: 433.5 g/mol ). The expected m/z for [M+H]⁺ of MMF is 434.2, and for the N-oxide, it would be 450.2.
-
Quantification: Develop a Multiple Reaction Monitoring (MRM) method for sensitive quantification of MMF and its putative N-oxide metabolite, using the synthesized standard for calibration.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Metabolic Stability of MMF in Various In Vitro Systems
| In Vitro System | % MMF Remaining at 60 min | Half-Life (t₁/₂) (min) |
| Human Liver Microsomes (+NADPH) | 75 | 165 |
| Human Liver Microsomes (-NADPH) | 98 | >240 |
| Heat-Inactivated HLMs (+NADPH) | 99 | >240 |
| Recombinant FMO3 (+NADPH) | 85 | 228 |
| Recombinant CYP3A4 (+NADPH) | 95 | >240 |
This table would illustrate the extent of MMF metabolism in different enzyme systems, providing initial clues about the enzymes involved.
Table 2: Hypothetical Formation of MMF N-Oxide in HLMs with Inhibitors
| Condition | MMF N-Oxide Formation Rate (pmol/min/mg protein) | % Inhibition |
| HLM (+NADPH) | 5.2 | - |
| HLM (+NADPH) + Methimazole (100 µM) | 1.1 | 78.8% |
| HLM (+NADPH) + ABT (1 mM) | 4.8 | 7.7% |
This table would help to dissect the relative contributions of FMO and CYP enzymes to the formation of the N-oxide metabolite.
Visualizing the Proposed Logic and Pathways
The logical relationship for identifying the enzymes responsible for a potential N-oxidation pathway can be visualized.
Caption: Decision-making workflow for identifying enzymes in MMF N-oxidation.
Conclusion
While the N-oxidation of mycophenolate mofetil is not a currently recognized metabolic pathway, its chemical structure suggests that it is a plausible transformation. The formation of an N-oxide metabolite could have implications for the drug's overall clearance and potential for drug-drug interactions. The in vitro framework presented in this technical guide provides a robust and systematic approach for researchers to investigate this hypothetical pathway. By utilizing human liver microsomes, recombinant enzymes, specific inhibitors, and sensitive LC-MS/MS analytics, it is possible to definitively determine whether MMF undergoes N-oxidation and to identify the enzymes responsible. Such studies are crucial for building a complete metabolic map of MMF, contributing to a deeper understanding of its pharmacology and ensuring its safe and effective use in clinical practice.
References
- 1. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Characterization of a phase 1 metabolite of mycophenolic acid produced by CYP3A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-oxidation of drugs associated with idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Mycophenolate Mofetil N-Oxide: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycophenolate mofetil N-oxide is primarily recognized as a specified impurity and degradation product of the potent immunosuppressive agent, Mycophenolate Mofetil (MMF).[1][2][3][4] As of the current body of scientific literature, there is a notable absence of dedicated studies on the specific biological activity, pharmacological effects, or toxicological profile of this compound itself. Its significance is therefore primarily contextualized by its presence in the manufacturing and storage of MMF.
This technical guide addresses this knowledge gap by providing a comprehensive overview of the well-documented biological activity of the parent compound, Mycophenolate Mofetil, and its active metabolite, mycophenolic acid (MPA). Understanding the intricate mechanisms of MMF/MPA is crucial for researchers and drug development professionals to appreciate the potential implications of its impurities. This document will delve into the core mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the critical pathways and workflows.
Introduction to Mycophenolate Mofetil and its N-Oxide Impurity
Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA).[5][6] MMF is a cornerstone of immunosuppressive regimens, widely used in combination with other agents to prevent the rejection of allogeneic kidney, heart, and liver transplants.[7] Its therapeutic applications also extend to the treatment of various autoimmune diseases.[5]
This compound is identified as "Mycophenolate Mofetil EP Impurity G" and is a known degradation product.[3][4] The formation of such impurities can occur during the synthesis or storage of the active pharmaceutical ingredient (API) and can be influenced by factors such as pH, temperature, and exposure to light and air.[2] While the biological impact of this specific N-oxide is not documented, the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.
Core Mechanism of Action: The Immunosuppressive Power of Mycophenolic Acid
The profound immunosuppressive effects of MMF are mediated by its active metabolite, MPA. The primary mechanism of action is the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[8][9]
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
IMPDH is a crucial enzyme in the de novo pathway of guanosine nucleotide synthesis.[9] This pathway is particularly vital for the proliferation of T and B lymphocytes, which are heavily dependent on it for DNA and RNA synthesis.[10] Other cell types can utilize a salvage pathway for purine synthesis, making them less susceptible to the effects of MPA.[11]
There are two isoforms of IMPDH: type I and type II. The type II isoform is predominantly expressed in activated lymphocytes, and MPA is a more potent inhibitor of this isoform, further contributing to its lymphocyte-specific cytostatic effect.[9]
Downstream Effects of IMPDH Inhibition
The inhibition of IMPDH by MPA leads to the depletion of the guanosine nucleotide pool, specifically guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). This has several downstream consequences for lymphocytes:
-
Inhibition of Lymphocyte Proliferation: The lack of essential purines arrests the cell cycle, preventing the clonal expansion of T and B lymphocytes in response to antigenic stimulation.[10][11]
-
Suppression of Antibody Formation: By inhibiting B cell proliferation, MPA effectively suppresses antibody production.[12]
-
Induction of Apoptosis: At higher concentrations, MPA can induce apoptosis (programmed cell death) in activated T-cells.[9][12]
-
Inhibition of Glycosylation and Adhesion Molecule Expression: The depletion of GTP, a crucial cofactor for glycosyltransferases, impairs the glycosylation of cell surface proteins, including adhesion molecules. This reduces the recruitment of lymphocytes and monocytes to sites of inflammation and graft rejection.[9][12]
-
Reduction of Nitric Oxide Production: MPA can deplete tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide and subsequent tissue damage mediated by peroxynitrite.[1][12][13]
Quantitative Data on the Biological Activity of Mycophenolate Mofetil/Mycophenolic Acid
The following table summarizes key quantitative data from various studies on the biological activity of MMF and MPA.
| Parameter | Value | Cell Type/System | Reference |
| IMPDH Inhibition (IC50) | 25 nM | - | [8] |
| Inhibition of IFN-γ production | 30% and 50% inhibition at the highest MPA concentrations | PHA-stimulated T cells | [14] |
| Effect on CD4+ T cells | Increased percentage of Foxp3+CD25+CD4+ T cells by 5.54% (MPA 10⁻⁴ M) and 6.01% (MPA 10⁻⁵ M) | Murine splenocytes | |
| Effect on CD8+ T cells | Increased percentage of Foxp3+CD25+CD8+ T cells by 0.99% (MPA 10⁻⁴ M) and 0.87% (MPA 10⁻⁵ M) | Murine splenocytes |
Experimental Protocols
In Vitro Lymphocyte Proliferation Assay
This assay is fundamental to assessing the immunosuppressive activity of compounds like MPA.
Objective: To determine the concentration-dependent inhibition of mitogen- or antigen-stimulated lymphocyte proliferation by MPA.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated lymphocytes in a 96-well plate at a density of 1 x 10⁵ cells per well in a complete RPMI-1640 medium.
-
Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL) or a specific antigen in the presence of varying concentrations of MPA or a vehicle control.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Assessment: Measure cell proliferation using methods such as:
-
[³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which is proportional to cell division.
-
-
Data Analysis: Calculate the concentration of MPA that inhibits proliferation by 50% (IC50).
In Vivo Assessment of Immunosuppressive Effects in a Murine Model
Objective: To evaluate the in vivo effects of MMF on lymphocyte populations in lymphoid tissues.
Methodology:
-
Animal Model: Use male BALB/c mice.
-
Treatment: Administer MMF (e.g., 200 mg/kg) or a vehicle control (e.g., DMSO) via intraperitoneal injection once daily for a specified period (e.g., 14 consecutive days).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and harvest lymphoid tissues such as the spleen and lymph nodes.
-
Cell Isolation and Staining: Prepare single-cell suspensions from the tissues. Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD8, CD19 for B cells).
-
Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer to determine the absolute counts and percentages of different lymphocyte subsets.
-
Data Analysis: Compare the lymphocyte populations between the MMF-treated and control groups to assess the extent of lymphocyte depletion.
Visualizing the Core Mechanisms
Signaling Pathway of Mycophenolic Acid
Caption: Mechanism of action of Mycophenolic Acid (MPA).
Experimental Workflow for In Vitro Proliferation Assay
Caption: Workflow for assessing lymphocyte proliferation.
Conclusion and Future Directions
This compound is currently defined by its role as a chemical impurity in the manufacturing and formulation of Mycophenolate mofetil. There is a clear and significant gap in the scientific literature regarding its intrinsic biological activity. The comprehensive understanding of the parent compound, MMF, and its active metabolite, MPA, as detailed in this guide, provides the essential framework for any future investigations into its impurities.
For researchers and professionals in drug development, the key takeaway is the critical importance of impurity profiling and control. Future research should be directed towards isolating this compound and conducting in vitro and in vivo studies to determine if it possesses any pharmacological or toxicological properties. Such studies would be invaluable in fully characterizing the safety and efficacy profile of Mycophenolate mofetil.
References
- 1. Effect of mycophenolate mofetil on nitric oxide production and inducible nitric oxide synthase gene expression during renal ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omchemlabs.in [omchemlabs.in]
- 3. Mycophenolate Mofetil EP Impurity G | 224052-51-1 | SynZeal [synzeal.com]
- 4. scbt.com [scbt.com]
- 5. Properties and applications of Mycophenolate mofetil_Chemicalbook [chemicalbook.com]
- 6. drugs.com [drugs.com]
- 7. [Pharmacological profiles of mycophenolate mofetil (CellCept), a new immunosuppressive agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Severe Mycophenolate Intoxication in a Solid Organ Transplant Recipient—No Intervention Actually Needed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays | MDPI [mdpi.com]
- 14. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
In Vitro Cytotoxicity of Mycophenolate Mofetil and its Active Metabolite Mycophenolic Acid: A Technical Guide
Disclaimer: An extensive search of the scientific literature did not yield specific data on the in vitro cytotoxicity of Mycophenolate mofetil N-oxide. The following guide focuses on the well-documented cytotoxic effects of Mycophenolate mofetil (MMF) and its active metabolite, Mycophenolic Acid (MPA), which are the subject of extensive research. This information is provided under the assumption that the user's interest lies in the cytotoxic properties of the parent compound and its active form.
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Mycophenolate mofetil (MMF) and Mycophenolic Acid (MPA). It is intended for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of MMF and MPA have been evaluated across various cell lines. The following tables summarize the available quantitative data.
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Citation |
| Mycophenolate mofetil | Human Lip Fibroblast (KD) | Cell Viability | Inhibition of Proliferation | 0-10 µM (72h) | Dose-dependent reduction in cell viability | [1] |
| Mycophenolic Acid | Human T lymphocytic (MOLT-4) | Apoptosis | Increased Apoptosis | Not Specified | Increased apoptosis | [2] |
| Mycophenolic Acid | Human Monocytic (THP-1) | Apoptosis | Increased Apoptosis | Not Specified | Increased apoptosis | [2] |
| Mycophenolic Acid | Human Monocytic (U937) | Apoptosis | Increased Apoptosis | Not Specified | Increased apoptosis | [2][3] |
| Mycophenolic Acid | Cytokine-Induced Killer (CIK) cells | Cytotoxicity (Europium release) | Reduced Lysis of MOLT-4 | Not Specified (3 days) | Reduced lytic activity at E:T ratios of 10:1, 20:1, and 40:1 | [4] |
| Mycophenolic Acid | Cytokine-Induced Killer (CIK) cells | Cytotoxicity (Europium release) | Reduced Lysis of K562 | Not Specified (3 days) | Reduced killing rate at an E:T ratio of 40:1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common experimental protocols used to assess the in vitro cytotoxicity of MMF and MPA.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of MMF on cancer cells.[5]
1. Cell Culture:
-
Culture human colon adenocarcinoma (LS174T) and T-cell leukemia (Molt-4) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
2. Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer.[5]
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[5]
3. Drug Treatment:
-
Prepare a stock solution of Mycophenolate Mofetil in DMSO.[5]
-
Treat cells with serial dilutions of MMF (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours.[5]
-
Include a vehicle control (DMSO) and an untreated control.[5]
4. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis in cells treated with MMF using flow cytometry.[5]
1. Cell Treatment:
-
Treat cells with the desired concentrations of MMF for the specified duration.
2. Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.[5]
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
3. Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.[5]
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of MMF and its active metabolite MPA are primarily attributed to the inhibition of inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of guanosine nucleotides.[6][7][8][9] This has several downstream consequences, including cell cycle arrest and induction of apoptosis.
Primary Mechanism of Action: IMPDH Inhibition
MMF is a prodrug that is rapidly converted to its active form, MPA.[6][7][8][9] MPA is a potent, selective, non-competitive, and reversible inhibitor of IMPDH, a key enzyme in the de novo synthesis of guanosine nucleotides.[5][6][7][10] T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them highly susceptible to the cytostatic effects of MPA.[6][7]
Caption: Primary mechanism of Mycophenolate Mofetil (MMF) action.
Induction of Apoptosis
MPA can induce apoptosis in activated T-lymphocytes, which may contribute to its immunosuppressive and cytotoxic effects.[6][7] Studies have shown that MPA treatment leads to increased expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, and decreased expression of the anti-apoptotic protein Bcl-2.[11] In some cell lines, MMF-induced apoptosis is associated with mitochondrial depolarization and the release of cytochrome c.[3]
Caption: MPA-induced apoptotic signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the in vitro cytotoxicity of a compound like MMF involves a series of integrated experiments.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro influence of mycophenolate mofetil (MMF) and Ciclosporin A (CsA) on cytokine induced killer (CIK) cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 11. Mycophenolate mofetil inhibits hypertrophy and apoptosis of podocyte in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vivo Fate of Mycophenolate Mofetil with a Focus on its N-oxide Metabolite
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vivo pharmacokinetic data for Mycophenolate mofetil N-oxide, such as Cmax, Tmax, AUC, and half-life, is not available in the current body of scientific literature. The focus of pharmacokinetic studies has been overwhelmingly on the active metabolite, mycophenolic acid (MPA), and its primary glucuronide metabolite. This guide provides a comprehensive overview of the metabolism of Mycophenolate mofetil (MMF), the known information about its N-oxide metabolite, and the established pharmacokinetics of its principal active moiety.
Introduction
Mycophenolate mofetil (MMF) is an ester prodrug of mycophenolic acid (MPA), a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). By inhibiting the de novo pathway of guanosine nucleotide synthesis, MMF demonstrates a more profound cytostatic effect on lymphocytes than on other cell types, making it a cornerstone immunosuppressive agent in solid organ transplantation and for the treatment of autoimmune diseases. Following administration, MMF is rapidly and extensively metabolized. While the pharmacokinetics of its active metabolite, MPA, are well-documented, the in vivo disposition of other metabolites, including this compound, is less characterized.
This technical guide synthesizes the available information on the metabolic fate of MMF, with a specific focus on what is known about its N-oxide derivative.
In Vivo Metabolism of Mycophenolate Mofetil
Mycophenolate mofetil is designed for efficient conversion to its active form, mycophenolic acid. This biotransformation and subsequent metabolism can be delineated into two main pathways: the metabolism of the mycophenolic acid moiety and the metabolism of the 2-hydroxyethyl-morpholino moiety.
2.1. Metabolism of the Mycophenolic Acid Moiety
Upon oral administration, MMF is rapidly and completely absorbed and then hydrolyzed by carboxylesterases in the gastrointestinal tract, blood, and liver to yield the active MPA. MPA is the primary contributor to the immunosuppressive effect of the drug. The metabolism of MPA primarily occurs in the liver, where it is conjugated by uridine diphosphate glucuronosyltransferases (UGTs) to form several metabolites:
-
Mycophenolic acid glucuronide (MPAG): This is the main metabolite, formed by glucuronidation of the phenolic hydroxyl group of MPA. MPAG is pharmacologically inactive and is primarily excreted in the urine.
-
Acyl-glucuronide of MPA (AcMPAG): A minor metabolite that is pharmacologically active.
-
7-O-MPA glucoside: Another metabolite formed via UGTs.
-
6-O-des-methyl-MPA (DM-MPA): Formed in small amounts via cytochrome P450 enzymes (CYP3A4/5 and CYP2C8).
2.2. Metabolism of the 2-Hydroxyethyl-morpholino Moiety
The morpholinoethyl ester side chain of MMF is also metabolized. Following the hydrolysis that releases MPA, the 2-hydroxyethyl-morpholino moiety undergoes further biotransformation. The N-oxide of N-(2-hydroxyethyl)-morpholine is a known metabolite of this part of the parent molecule and has been recovered in urine.[1]
Below is a diagram illustrating the metabolic pathway of Mycophenolate mofetil.
This compound
This compound is a metabolite of the morpholino moiety of the parent drug.[1] It is also identified as a degradation product of MMF in aqueous solutions when exposed to peroxide. This suggests that its formation in vivo could potentially be influenced by oxidative stress, although this has not been conclusively demonstrated.
As of the current literature, there are no published studies detailing the specific in vivo pharmacokinetics of this compound. Its clinical significance, potential for bioactivity, or contribution to the overall safety profile of MMF remains unknown. It is likely considered a minor metabolite with rapid clearance, and thus has not been a focus of therapeutic drug monitoring or detailed pharmacokinetic investigation.
Pharmacokinetics of Mycophenolic Acid (MPA)
To provide a comprehensive understanding for drug development professionals, the well-established pharmacokinetic parameters of the active metabolite, MPA, are summarized below. These values are typically derived from studies in healthy volunteers and transplant recipients.
| Parameter | Oral Administration (MMF) | Intravenous Administration (MMF) |
| Tmax (h) | ~1-2 | Not Applicable |
| Bioavailability (%) | ~94 | 100 |
| Protein Binding (%) | 97 | 97 |
| Elimination Half-life (h) | ~17 | ~17 |
| Metabolism | Hepatic glucuronidation | Hepatic glucuronidation |
| Major Metabolite | Mycophenolic acid glucuronide (MPAG) | Mycophenolic acid glucuronide (MPAG) |
| Excretion | Primarily renal (as MPAG) | Primarily renal (as MPAG) |
Note: These are approximate values and can vary significantly based on patient population, co-administered drugs, and individual patient factors such as renal and hepatic function.
Experimental Protocols
While a specific protocol for the in vivo pharmacokinetic study of this compound is not available, the following provides a detailed methodology for the quantification of MMF and its major metabolites, MPA and MPAG, in plasma. This protocol can be adapted for the analysis of the N-oxide, provided a certified reference standard is available.
5.1. Bioanalytical Method for MPA and MPAG in Plasma using LC-MS/MS
This method is suitable for high-sensitivity and high-specificity quantification required for pharmacokinetic studies.
5.1.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma sample to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled MPA).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
5.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate MPA and MPAG from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
5.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MPA: Precursor ion (m/z) -> Product ion (m/z)
-
MPAG: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard.
The following diagram illustrates the experimental workflow for this protocol.
Conclusion
While this compound is a confirmed in vivo metabolite of the parent drug, a detailed understanding of its pharmacokinetic profile is currently lacking in the scientific literature. The primary focus of research and clinical monitoring remains on the active metabolite, mycophenolic acid, due to its direct relevance to the immunosuppressive efficacy of Mycophenolate mofetil. Future research, potentially enabled by the synthesis of a stable N-oxide standard and the application of highly sensitive bioanalytical techniques, may elucidate the in vivo disposition and potential clinical relevance of this minor metabolite. For now, a thorough understanding of the pharmacokinetics of MPA is paramount for professionals in drug development and clinical research working with Mycophenolate mofetil.
References
An In-depth Technical Guide on the Chemical Structure and Properties of Mycophenolate Mofetil N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycophenolate mofetil N-oxide is a primary metabolite and degradation product of the immunosuppressive drug Mycophenolate mofetil (MMF). While extensive research has elucidated the chemical and pharmacological profile of the parent drug, specific experimental data on the N-oxide derivative remains limited. This technical guide provides a comprehensive overview of the known chemical structure and properties of this compound, drawing from available analytical data and the established characteristics of its parent compound. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the current understanding of this molecule, highlighting areas where further investigation is required, and providing context through the well-documented properties of Mycophenolate mofetil.
Chemical Structure and Identification
This compound is identified as a morpholine N-oxide derivative of Mycophenolate mofetil. The N-oxide functional group is formed on the nitrogen atom of the morpholinoethyl ester side chain. This modification significantly alters the polarity and potential biological activity of the molecule compared to its parent compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 224052-51-1[1] |
| Molecular Formula | C23H31NO8[1] |
| IUPAC Name | 2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
| Synonyms | Mycophenolate Mofetil Impurity G (EP), this compound (USP)[1] |
| SMILES | COc1c(C)c2c(c(O)c1C/C=C(\C)/CCC(=O)OCC[N+]1([O-])CCOCC1)C(=O)OC2 |
| InChI | InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+ |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | Mycophenolate Mofetil (for comparison) |
| Molecular Weight | 449.49 g/mol [1] | 433.5 g/mol [2] |
| Appearance | White Solid | White to off-white crystalline powder[2] |
| Melting Point | Data not available | 93-94 °C[2] |
| Solubility | Data not available | Slightly soluble in water; soluble in acetone and methanol[2] |
| pKa | Data not available | 5.6 (morpholino moiety), 8.5 (phenolic moiety)[2] |
Formation and Degradation
This compound is formed as a product of the in vivo metabolism of Mycophenolate mofetil and can also arise as a degradation product under oxidative stress conditions.[3] Studies on the forced degradation of Mycophenolate mofetil have identified the N-oxide as a significant impurity, particularly under oxidative conditions.[3]
Experimental Protocol: Forced Degradation Study of Mycophenolate Mofetil
While a specific protocol for the synthesis of the N-oxide is not detailed in the literature, its formation is observed during forced degradation studies of MMF. A general approach to such a study is outlined below, based on common methodologies in pharmaceutical stability testing.[4][5][6][7]
Objective: To induce the formation of degradation products of Mycophenolate mofetil, including the N-oxide, for identification and characterization.
Materials:
-
Mycophenolate mofetil reference standard
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Buffer solutions (e.g., phosphate or acetate) at various pH values
-
HPLC system with a UV or PDA detector
-
Mass spectrometer (for identification of degradation products)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Mycophenolate mofetil in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Oxidative Degradation: To an aliquot of the stock solution, add a solution of hydrogen peroxide to achieve a final concentration of approximately 3-30%. The mixture can be heated (e.g., at 60°C) for a defined period (e.g., 24-72 hours) to accelerate degradation.[8]
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and reflux at a controlled temperature (e.g., 80°C) for a specified time.[4]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and reflux at a controlled temperature (e.g., 80°C) for a specified time.[4]
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solution of the drug to UV light in a photostability chamber.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples as appropriate.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Use mass spectrometry (LC-MS) to identify the mass of the degradation products and confirm the presence of this compound (expected m/z corresponding to C23H31NO8).
-
Pharmacological Properties
There is a significant lack of direct experimental data on the pharmacological properties of this compound. Its biological activity, including immunosuppressive potential, has not been thoroughly characterized. The primary focus of pharmacological studies has been on the parent drug, MMF, and its active metabolite, mycophenolic acid (MPA).
Mechanism of Action of the Parent Compound: Mycophenolate Mofetil
To provide context, the established mechanism of action of MMF is summarized below. MMF is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, MPA.[9][10] MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis.[9][11] T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the effects of MPA.[9][11] By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine triphosphate (GTP), leading to the suppression of lymphocyte proliferation and function.[9]
Signaling Pathways Affected by Mycophenolate Mofetil
The inhibition of IMPDH by the active metabolite of MMF, mycophenolic acid, has downstream effects on several signaling pathways crucial for lymphocyte activation and proliferation.
Conclusion and Future Directions
This compound is a well-identified metabolite and degradation product of the immunosuppressant Mycophenolate mofetil. While its chemical structure is established, there is a notable absence of comprehensive experimental data regarding its physicochemical and pharmacological properties. The information available is largely derived from studies on the parent compound and general knowledge of N-oxide chemistry.
For a complete understanding of the safety and efficacy profile of Mycophenolate mofetil, further research into its N-oxide derivative is warranted. Key areas for future investigation include:
-
Isolation and Purification: Development of robust methods for the synthesis and purification of this compound to enable detailed characterization.
-
Physicochemical Characterization: Experimental determination of key properties such as melting point, solubility in various solvents, and pKa values.
-
Pharmacological Evaluation: In vitro and in vivo studies to assess its immunosuppressive activity, mechanism of action, and potential off-target effects.
-
Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion to understand its contribution to the overall pharmacological profile of Mycophenolate mofetil.
-
Toxicological Assessment: Evaluation of the potential toxicity of this compound.
A thorough characterization of this compound will provide a more complete picture of the biotransformation of its parent drug and could have implications for optimizing therapeutic regimens and ensuring patient safety.
References
- 1. Mycophenolate Mofetil EP Impurity G | 224052-51-1 | SynZeal [synzeal.com]
- 2. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil in tablets [ipindexing.com]
- 7. Stability of mycophenolate mofetil in polypropylene 5% dextrose infusion bags and chemical compatibility associated with the use of the Equashield® closed-system transfer device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Purine metabolism and immunosuppressive effects of mycophenolate mofetil (MMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mycophenolate mofetil: a unique immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of Mycophenolate Mofetil N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is an essential immunosuppressive agent, widely used in transplantation medicine to prevent organ rejection. As a prodrug, MMF is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). While the primary metabolic pathways of MMF and MPA have been extensively studied, the formation of minor metabolites and degradation products, such as Mycophenolate Mofetil N-oxide, is of significant interest for a comprehensive understanding of its pharmacology and stability. This technical guide provides an in-depth exploration of the mechanisms underlying the formation of MMF N-oxide, summarizing key experimental findings and proposing potential formation pathways.
Chemical and Enzymatic Pathways of N-oxide Formation
The formation of the N-oxide metabolite of mycophenolate mofetil occurs at the tertiary amine of the morpholinoethyl ester moiety. This transformation can be broadly categorized into two primary mechanisms: chemical degradation under oxidative stress and enzymatic catalysis.
Chemical Degradation
Forced degradation studies have demonstrated that MMF can be oxidized to its N-oxide form in the presence of strong oxidizing agents. This pathway is particularly relevant for understanding the stability of MMF in pharmaceutical formulations and during storage.
Proposed Enzymatic Pathways
While direct enzymatic studies on MMF N-oxide formation are limited, the well-established roles of Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes in the N-oxidation of xenobiotics suggest their potential involvement.
Flavin-containing Monooxygenases (FMOs): FMOs are a major class of enzymes responsible for the N-oxidation of a wide variety of drugs and xenobiotics containing nucleophilic nitrogen atoms. The proposed mechanism involves a direct attack of the nucleophilic nitrogen of the morpholine ring on the activated flavin-hydroperoxide intermediate within the FMO active site.
Cytochrome P450 (CYP) Enzymes: The CYP enzyme system, particularly isoforms from the CYP3A family, is known to metabolize MPA, the active metabolite of MMF.[1] Although direct evidence for MMF N-oxidation by CYPs is lacking, it is plausible that these enzymes could catalyze this reaction through a mechanism involving a single electron transfer (SET) from the nitrogen atom to the activated heme-oxygen species, followed by oxygen rebound.
Visualizing the Formation Pathways
To illustrate the proposed mechanisms, the following diagrams were generated using the DOT language.
Quantitative Data from Forced Degradation Studies
Several studies have investigated the degradation of mycophenolate mofetil under various stress conditions. The formation of the N-oxide is consistently reported under oxidative stress. The following table summarizes the quantitative data from these studies.
| Stress Condition | Reagent Concentration | Temperature | Duration | MMF Degradation (%) | N-oxide Formation | Reference |
| Oxidative | 3% H₂O₂ | 80°C | 30 min | 20.32 | Detected | [2] |
| Oxidative | 30% H₂O₂ | 60°C | 14 hours | Significant | Detected as Impurity-II | [3] |
| Oxidative | 3% H₂O₂ (pH 8.2) | 60°C | 1, 20, 48, 72 hours | Time-dependent | Detected | [4] |
| Oxidative | Hydrogen Peroxide | pH 3.5, 6.0, 8.2 | Not Specified | Not Specified | Observed | [5] |
Experimental Protocols
Forced Degradation Study (Oxidative Stress)
This protocol is a generalized procedure based on methodologies reported in the literature.[2][3][4]
Objective: To induce the formation of MMF N-oxide through chemical oxidation.
Materials:
-
Mycophenolate mofetil reference standard
-
Hydrogen peroxide (H₂O₂) solution (3% or 30%)
-
HPLC-grade methanol and/or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostatically controlled water bath or oven
-
HPLC or UPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of mycophenolate mofetil in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition:
-
Transfer a known volume of the MMF stock solution to a reaction vessel.
-
Add the hydrogen peroxide solution to achieve the desired final concentration (e.g., 3%).
-
Adjust the pH of the solution if required using dilute HCl or NaOH.
-
Incubate the mixture at a specified temperature (e.g., 60°C or 80°C) for a defined period (e.g., 30 minutes to 72 hours).
-
-
Sample Neutralization and Dilution:
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution if necessary.
-
Dilute the stressed sample with the mobile phase to a suitable concentration for analysis (e.g., 20 µg/mL).
-
-
Analytical Method:
-
Analyze the sample using a validated stability-indicating HPLC or UPLC method.
-
The separation is typically achieved on a C18 column.
-
The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection can be performed using a UV detector at a wavelength of approximately 216 nm or 250 nm, or for higher specificity and sensitivity, a mass spectrometer.
-
In Vitro Metabolism Study with Human Liver Microsomes (Hypothetical Protocol)
This is a hypothetical protocol for investigating the potential enzymatic formation of MMF N-oxide, based on standard in vitro drug metabolism methodologies.
Objective: To determine if MMF is metabolized to its N-oxide by enzymes present in human liver microsomes.
Materials:
-
Mycophenolate mofetil
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, pooled HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Reaction Initiation:
-
Add mycophenolate mofetil (dissolved in a small volume of organic solvent, e.g., DMSO, to minimize solvent effects) to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration should be varied to assess concentration-dependent metabolism.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an appropriate internal standard.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the presence of MMF N-oxide using a validated LC-MS/MS method.
-
Monitor for the specific parent-to-product ion transition for MMF N-oxide.
-
Control incubations (without NADPH or with heat-inactivated microsomes) should be included to confirm that the N-oxide formation is enzymatic.
-
Conclusion
The formation of this compound is a relevant aspect of its chemistry and potential metabolism. While chemical degradation under oxidative conditions is a confirmed pathway, the involvement of metabolic enzymes like FMOs and CYPs in vivo remains an area for further investigation. The experimental protocols and proposed mechanisms outlined in this guide provide a framework for researchers and drug development professionals to further explore the formation and significance of this N-oxide metabolite. A thorough understanding of all potential metabolic and degradation pathways is crucial for optimizing drug stability, predicting potential drug-drug interactions, and ensuring the overall safety and efficacy of mycophenolate mofetil therapy.
References
- 1. Characterization of a phase 1 metabolite of mycophenolic acid produced by CYP3A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mycophenolate Mofetil N-oxide in Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolate mofetil (MMF) is an essential immunosuppressive prodrug used to prevent rejection in organ transplantation. The quality, stability, and impurity profile of MMF are critical to its clinical efficacy and safety.[1][2] Mycophenolate mofetil N-oxide (MMF N-oxide), also known as Mycophenolate Mofetil Impurity G, is a significant degradation product that can form during the manufacturing process or upon storage.[1][3][4][5] Its presence can indicate instability of the drug product and may have potential toxicological implications. Therefore, robust and sensitive analytical methods for the quantification of MMF N-oxide are crucial for ensuring the quality and safety of MMF pharmaceutical formulations.
This application note provides a detailed protocol for the quantification of MMF N-oxide in pharmaceutical preparations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology is designed to be specific, accurate, and precise, allowing for the effective separation and quantification of MMF N-oxide from the active pharmaceutical ingredient (API) and other related substances.
Logical Relationship of MMF and its N-oxide Impurity
The following diagram illustrates the relationship between Mycophenolate mofetil and its N-oxide impurity, highlighting the transformation process and the importance of its quantification for quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. omchemlabs.in [omchemlabs.in]
- 5. Mycophenolate Mofetil EP Impurity G | 224052-51-1 | SynZeal [synzeal.com]
Application Notes and Protocol for the LC-MS/MS Analysis of Mycophenolate Mofetil N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is an essential immunosuppressive pro-drug administered to prevent organ transplant rejection. Following administration, MMF is converted to its active metabolite, mycophenolic acid (MPA). A minor metabolite, Mycophenolate mofetil N-oxide, is also formed. Accurate quantification of MMF and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Workflow
The overall workflow for the analysis of this compound in a biological matrix is depicted below.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline and should be optimized for the specific biological matrix.
-
Sample Aliquoting : Transfer 100 µL of the sample (e.g., plasma, serum) to a clean microcentrifuge tube.
-
Internal Standard Addition : Add 10 µL of the internal standard working solution (e.g., Mycophenolate mofetil-D4 at 1 µg/mL in methanol) to each sample, calibrator, and quality control sample. Vortex briefly.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
Injection : Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.4 | 20 |
| 1.0 | 0.4 | 20 |
| 5.0 | 0.4 | 95 |
| 6.0 | 0.4 | 95 |
| 6.1 | 0.4 | 20 |
| 8.0 | 0.4 | 20 |
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
Multiple Reaction Monitoring (MRM) Parameters:
The following table outlines the proposed MRM transitions for this compound and a suggested internal standard. These parameters should be optimized for the specific instrument used. The precursor ion for this compound is m/z 450.[1][2] A key fragmentation pathway for N-oxides is the loss of an oxygen atom, suggesting a product ion of m/z 434. Further fragmentation of the m/z 434 ion, similar to that of Mycophenolate mofetil, can yield other product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 450.2 | 434.2 (Quantifier) | 100 | Optimize |
| 450.2 | 114.1 (Qualifier) | 100 | Optimize | |
| Mycophenolate mofetil-D4 (IS) | 438.4 | 118.3 | 100 | Optimize |
Note: Collision energy requires optimization on the specific mass spectrometer being used. A starting point can be derived from the optimization of Mycophenolate mofetil.
Data Presentation
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | To be determined | To be determined | To be determined | To be determined |
This table should be populated with data obtained from the method validation experiments.
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the following experiments:
-
Selectivity and Specificity : Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention time of the analyte and internal standard.
-
Linearity and Range : Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. The linearity should be assessed by a weighted linear regression (e.g., 1/x or 1/x²).
-
Accuracy and Precision : Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5 or 6) on the same day (intra-day) and on at least three different days (inter-day).
-
Matrix Effect : Evaluate the ion suppression or enhancement caused by the biological matrix. This can be assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution.
-
Recovery : Determine the efficiency of the extraction procedure by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability : Assess the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.
Internal Standard Selection
A stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS/MS quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement. While a commercially available SIL-internal standard for this compound was not identified, Mycophenolate mofetil-D4 is a suitable alternative. It is structurally very similar to the deoxygenated form of the N-oxide and will have similar chromatographic behavior and ionization efficiency, making it an effective tool for correcting for variability during sample preparation and analysis.
Conclusion
This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound. The provided methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the guidelines for method validation, offer a solid foundation for researchers and scientists to develop and implement a robust and reliable analytical method for the quantification of this metabolite in various biological matrices. Adherence to rigorous validation procedures is essential to ensure the accuracy and precision of the obtained results.
References
UPLC Method for the Separation of Mycophenolate Mofetil and Its Impurities: An Application Note and Protocol
Abstract
This document provides a detailed Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation of Mycophenolate Mofetil (MMF) from its known impurities. Mycophenolate mofetil is an immunosuppressant prodrug of mycophenolic acid (MPA) and is widely used in transplantation medicine to prevent organ rejection.[][2] Ensuring the purity of the drug substance is critical for its safety and efficacy.[3] This application note presents a validated UPLC method that offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC methods. Detailed experimental protocols, system suitability parameters, and data on forced degradation studies are provided to guide researchers, scientists, and drug development professionals in the implementation of this method for routine quality control and stability testing of Mycophenolate Mofetil.
Introduction
Mycophenolate mofetil (MMF) is the 2-morpholinoethyl ester of mycophenolic acid (MPA), a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[] This enzyme is crucial for the de novo pathway of guanosine nucleotide synthesis, which is essential for the proliferation of T and B lymphocytes.[] By inhibiting IMPDH, MMF suppresses the immune system, preventing the rejection of transplanted organs such as kidneys, hearts, and livers.[2]
Impurities in pharmaceutical substances can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[2] These impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, robust analytical methods are required to detect and quantify any potential impurities in the MMF drug substance and finished product.
Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle columns, which operate at higher pressures to deliver faster and more efficient separations compared to conventional High-Performance Liquid Chromatography (HPLC). This application note describes a UPLC method that effectively separates MMF from its process-related and degradation impurities, providing a powerful tool for quality control and stability assessment.
Experimental
Instrumentation and Materials
-
UPLC System: A Waters Acquity UPLC system equipped with a photodiode array (PDA) detector or a similar system capable of high-pressure gradient elution.[4][5]
-
Column: Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or HSS C18 (100 x 2.1 mm, 1.8 µm).[6]
-
Software: Empower™ 3 or equivalent chromatography data software.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (UPLC grade).[5]
-
Reagents: Potassium dihydrogen phosphate, Orthophosphoric acid, Formic acid, Hydrochloric acid, Sodium hydroxide, and Hydrogen peroxide.
-
Reference Standards: Mycophenolate Mofetil and its known impurities (e.g., Impurity A, B, C, D, E, H).[7]
Chromatographic Conditions
A summary of the optimized UPLC method parameters is presented in the table below.
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 25 mM Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid.[4][6] |
| Mobile Phase B | Acetonitrile:Water (70:30, v/v).[6] |
| Gradient Elution | See Table 2 for the gradient program. |
| Flow Rate | 0.4 mL/min.[4][6] |
| Column Temperature | 30 °C.[6] |
| Detection Wavelength | 216 nm or 250 nm.[4][5][6][8] |
| Injection Volume | 1-6 µL.[4][5] |
| Run Time | Approximately 8 minutes.[6] |
Table 1: Optimized UPLC Chromatographic Conditions.
Gradient Elution Program
The following gradient program is recommended for the optimal separation of MMF and its impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 87 | 13 |
| 1.0 | 87 | 13 |
| 5.0 | 30 | 70 |
| 6.0 | 30 | 70 |
| 6.5 | 87 | 13 |
| 8.0 | 87 | 13 |
Table 2: Gradient Elution Program.
Protocols
Standard Solution Preparation
-
MMF Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Mycophenolate Mofetil reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B).
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known MMF impurities at a concentration of approximately 100 µg/mL each in the diluent.
-
Working Standard Solution (for system suitability and quantification): Prepare a working standard solution by diluting the MMF stock solution and the impurity stock solution to a final concentration of approximately 100 µg/mL of MMF and 1 µg/mL of each impurity.
Sample Preparation (for Drug Substance)
-
Accurately weigh about 25 mg of the Mycophenolate Mofetil sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.22 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (for MMF peak) | Not more than 2.0. |
| Theoretical Plates (for MMF peak) | Not less than 10,000. |
| Resolution (between critical pairs) | Not less than 2.0. |
| %RSD for replicate injections (Area of MMF peak) | Not more than 2.0% for five replicate injections. |
Table 3: System Suitability Parameters.
Forced Degradation Studies Protocol
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the MMF drug substance.[4][8]
-
Acid Hydrolysis: Treat the MMF sample with 0.1 M HCl at 80°C for 30 minutes.[8] Neutralize the solution before dilution and injection.
-
Base Hydrolysis: Treat the MMF sample with 0.01 M NaOH at 80°C for 30 minutes.[8] MMF is highly sensitive to alkaline conditions, so milder conditions may be necessary.[8][9] Neutralize the solution before dilution and injection.
-
Oxidative Degradation: Treat the MMF sample with 3% H₂O₂ at room temperature for a suitable duration.
-
Thermal Degradation: Expose the solid MMF sample to heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose the MMF solution to UV light (254 nm) and fluorescent light.
Analyze the stressed samples using the developed UPLC method. The peak purity of the MMF peak should be evaluated using a PDA detector to ensure no co-eluting peaks.
Data Presentation
The retention times and relative retention times (RRT) for Mycophenolate Mofetil and its known impurities are summarized in the table below. This data was generated using the conditions described in this document.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity A (O-Desmethyl Mycophenolate Mofetil) | ~1.5 | ~0.84 |
| Mycophenolate Mofetil | ~1.79 | 1.00 |
| Impurity E | ~2.1 | ~1.17 |
| Impurity H | ~2.5 | ~1.40 |
| Impurity D (O-Methyl Mycophenolate Mofetil) | ~3.2 | ~1.79 |
| Impurity C (Mycophenolate cis Mofetil) | ~4.5 | ~2.51 |
| Impurity B | ~5.8 | ~3.24 |
Table 4: Retention Data for Mycophenolate Mofetil and its Impurities.[6]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method development process.
References
- 2. veeprho.com [veeprho.com]
- 3. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. jchps.com [jchps.com]
- 9. Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil in tablets [ipindexing.com]
Application Note: Stability-Indicating HPLC Analysis of Mycophenolate Mofetil and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Mycophenolate mofetil (MMF) and its principal degradation products. MMF is an immunosuppressive pro-drug that is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis. The primary degradation product is Mycophenolic acid (MPA), the active metabolite. This document provides a comprehensive protocol for a robust HPLC method capable of resolving MMF from its degradation products, making it suitable for stability studies, quality control, and formulation development.
Introduction
Mycophenolate mofetil is a morpholinoethyl ester of mycophenolic acid (MPA).[1] It is a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides.[1][2][3] This inhibition selectively targets T and B lymphocytes, which are highly dependent on this pathway for proliferation, thus exerting an immunosuppressive effect.[2] The stability of MMF is a critical quality attribute, as degradation can impact its efficacy and safety. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][4][5]
This application note presents a validated HPLC method that can effectively separate MMF from its degradation products, primarily MPA, which is formed through hydrolysis of the ester linkage. The method is demonstrated to be specific, accurate, and precise, making it a valuable tool for the analysis of MMF in bulk drug substances and pharmaceutical dosage forms.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A simple and sensitive stability-indicating RP-HPLC method has been developed for the determination of Mycophenolate mofetil.[6][7]
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Waters-Alliance HPLC system with UV detector or equivalent |
| Column | Symmetry C18 (4.6 mm ID × 150 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 4.0) (65:35 v/v)[3][8] |
| Flow Rate | 0.7 mL/min[3] |
| Detection Wavelength | 216 nm[3][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Reagent and Sample Preparation:
-
Potassium Dihydrogen Phosphate Buffer (pH 4.0): Prepare a 0.7% solution of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.0 with 1% orthophosphoric acid solution.[8]
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 65:35 (v/v) ratio.[3][8] Filter through a 0.45 µm membrane filter and degas before use.[8]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mycophenolate mofetil standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 10-50 µg/mL.[3]
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.[2][6]
-
Sample Preparation for Stress Studies: Prepare a 1 mg/mL solution of Mycophenolate mofetil in a suitable solvent (e.g., mobile phase or a mixture of methanol and water).[6]
-
Acid Hydrolysis: To the MMF solution, add 0.1 M HCl and reflux for 30 minutes at 80°C.[6] Cool and neutralize the solution before diluting with the mobile phase to a final concentration of approximately 20 µg/mL.[6]
-
Alkaline Hydrolysis: To the MMF solution, add 0.01 M NaOH and reflux for 30 minutes at 80°C.[6] MMF is highly sensitive to alkaline conditions, and stronger bases may lead to complete degradation.[6] Cool and neutralize the solution before diluting with the mobile phase to a final concentration of approximately 20 µg/mL.[6]
-
Oxidative Degradation: Treat the MMF solution with 3% hydrogen peroxide at room temperature for a specified period. Dilute with the mobile phase to a final concentration of approximately 20 µg/mL.
-
Thermal Degradation: Keep the solid drug substance or a solution of the drug in an oven at a controlled temperature (e.g., 60°C) for a specified duration.[5] Dissolve and/or dilute the sample with the mobile phase to a final concentration of approximately 20 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug to UV light (e.g., in a photostability chamber) for a defined period.[8] Dissolve and/or dilute the sample with the mobile phase to a final concentration of approximately 20 µg/mL.
Data Presentation
The following table summarizes the typical retention times for Mycophenolate mofetil and its primary degradation product, Mycophenolic acid, under the specified HPLC conditions.
| Compound | Retention Time (min) |
| Mycophenolate mofetil | ~2.65[3] |
| Mycophenolic Acid (MPA) | Varies based on exact conditions, typically elutes earlier than MMF |
The percentage of degradation observed under various stress conditions is summarized below. It is important to note that the extent of degradation can vary based on the precise experimental conditions.
| Stress Condition | % Degradation of MMF (Approximate) |
| Alkaline (0.01 N NaOH) | Slight degradation observed[6] |
| Oxidative | ~20.32%[6] |
| Thermal | ~25.91%[6] |
| Photolytic | ~36.86%[6] |
Visualizations
Mechanism of Action of Mycophenolate Mofetil
Caption: Mechanism of action of Mycophenolate mofetil.
Experimental Workflow for HPLC Analysis of MMF Degradation
Caption: Workflow for forced degradation and HPLC analysis.
Conclusion
The provided RP-HPLC method is demonstrated to be a reliable and robust stability-indicating assay for Mycophenolate mofetil. It effectively separates the parent drug from its degradation products, allowing for accurate quantification and monitoring of stability. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of pharmaceuticals containing Mycophenolate mofetil. The detailed protocols and data provide a solid foundation for implementing this method in a laboratory setting.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. jchps.com [jchps.com]
- 7. Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil in tablets [ipindexing.com]
- 8. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Preparation of Mycophenolate Mofetil N-oxide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is an immunosuppressive prodrug of mycophenolic acid (MPA). It is widely used in transplantation medicine to prevent organ rejection and to treat autoimmune diseases. During the manufacturing process, storage, or under oxidative stress conditions, MMF can degrade to form various impurities. One such critical impurity is Mycophenolate mofetil N-oxide, also known as Mycophenolate Mofetil EP Impurity G. As a potential impurity, its presence and quantity in the final drug product must be monitored and controlled to ensure the safety and efficacy of the medication.
This document provides a detailed protocol for the laboratory-scale preparation of this compound, which can be used as a reference standard for analytical method development, validation, and routine quality control testing of Mycophenolate mofetil.
Mechanism of Action of Mycophenolate Mofetil
Mycophenolate mofetil is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA). MPA is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanosine nucleotide synthesis. T and B lymphocytes are highly dependent on this pathway for their proliferation. By inhibiting IMPDH, MPA depletes the pool of guanosine nucleotides, thereby suppressing the proliferation of these immune cells and leading to its immunosuppressive effects.
Caption: Mechanism of action of Mycophenolate Mofetil.
Experimental Protocols
Preparation of this compound
This protocol describes the synthesis of this compound from Mycophenolate mofetil via oxidation. This method is based on forced degradation studies where the N-oxide is a known oxidative degradation product.[1][2]
Materials:
-
Mycophenolate mofetil (MMF)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Mycophenolate mofetil (1.0 g, 2.3 mmol) in a mixture of dichloromethane (20 mL) and methanol (5 mL).
-
Oxidation: To the stirred solution, add 30% hydrogen peroxide (0.52 mL, 4.6 mmol, 2.0 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed or a significant amount of product is formed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of this compound
The crude product is purified by column chromatography on silica gel.
Procedure:
-
Column Preparation: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the polarity with methanol up to 10%).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure N-oxide.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
Caption: Experimental workflow for the preparation of this compound.
Analytical Characterization
The identity and purity of the prepared this compound should be confirmed by appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC):
An example of a stability-indicating HPLC method that can be adapted to analyze Mycophenolate mofetil and its N-oxide is provided below.[3][4]
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 4.0) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 216 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the N-oxide.
-
Expected Molecular Weight: 449.49 g/mol (C₂₃H₃₁NO₈)[5]
-
Expected [M+H]⁺ ion: m/z 450.2
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the N-oxide formation. The formation of the N-oxide will induce chemical shifts in the protons and carbons of the morpholine ring.
(Note: Specific NMR data for this compound should be acquired and interpreted by the end-user to confirm the structure.)
Data Presentation
The following tables summarize the key chemical and physical properties of Mycophenolate mofetil and its N-oxide, as well as a comparison of HPLC methods for their analysis.
Table 1: Chemical and Physical Properties
| Property | Mycophenolate Mofetil | This compound |
| Molecular Formula | C₂₃H₃₁NO₇[6] | C₂₃H₃₁NO₈[5] |
| Molecular Weight | 433.50 g/mol [6] | 449.49 g/mol [5] |
| Appearance | White to off-white crystalline powder | Solid (Appearance to be determined) |
| CAS Number | 128794-94-5[7] | 224052-51-1[5] |
Table 2: Example HPLC Methods for Analysis
| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Method A | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : TBAHS buffer & Methanol (52:48 v/v) | 1.2 mL/min | 216 nm | [3] |
| Method B | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile : KH₂PO₄ buffer (pH 4.0) (65:35 v/v) | 0.7 mL/min | 216 nm | [4] |
| Method C | C8 (250 x 4.6 mm) | Acetonitrile : Buffer (50:50 v/v) | 1.5 mL/min | 254 nm | [8] |
Conclusion
The provided protocols offer a comprehensive guide for the preparation, purification, and characterization of this compound as a reference standard. The synthesis is based on a straightforward oxidation reaction, and the purification can be achieved using standard laboratory techniques. The analytical methods described will aid in the quality control and characterization of the prepared standard. The availability of a well-characterized this compound reference standard is crucial for the accurate assessment of the purity and stability of Mycophenolate mofetil drug substance and product, contributing to the overall safety and quality of this important immunosuppressive therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound | C23H31NO8 | CID 29984917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols: Use of Mycophenolate Mofetil N-oxide in Stability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mycophenolate mofetil (MMF) is an immunosuppressant prodrug that is extensively used in transplant medicine to prevent organ rejection.[1][2] Stability testing of MMF is crucial to ensure its quality, safety, and efficacy. Mycophenolate mofetil N-oxide is a known degradation product of MMF, particularly formed under oxidative stress conditions.[3][4] Therefore, monitoring the formation of this N-oxide is a critical aspect of the stability assessment of MMF formulations. These application notes provide a summary of forced degradation studies on MMF and detailed protocols for conducting such studies, with a focus on the analysis of this compound.
Data Presentation: Forced Degradation of Mycophenolate Mofetil
The following table summarizes the quantitative data from forced degradation studies on Mycophenolate mofetil under various stress conditions as mandated by the International Conference on Harmonization (ICH) guidelines.[5][6] These studies are essential for developing stability-indicating analytical methods capable of separating the parent drug from its degradation products, including this compound.
| Stress Condition | Reagents and Conditions | Degradation of Mycophenolate Mofetil (%) | Key Degradation Products Observed | Reference |
| Acid Hydrolysis | 0.1 M HCl, reflux at 80°C for 30 mins | Significant degradation not consistently reported, relatively stable | Mycophenolic acid, lactone analogue of mycophenolic acid | [1][3][5] |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux at 80°C for 30 mins | Complete degradation | Mycophenolic acid | [1] |
| 0.01 N NaOH | Slight degradation | Mycophenolic acid | [1] | |
| 2 N NaOH, 60°C for 4 hours | Significant degradation | Impurity-I | [5] | |
| Oxidative Degradation | 3% H₂O₂, reflux at 80°C for 30 mins | 20.32% | This compound, Mycophenolic acid | [1][3] |
| 30% w/v H₂O₂, 60°C for 14 hours | Significant degradation | This compound, Impurity-II | [5] | |
| 15% H₂O₂, 1 hour | Formation of four degradation products | Mycophenolic acid, this compound, DP I (oxidized unsaturated mycophenolate aldehyde), DP II (doubly oxidized derivative) | [4] | |
| Thermal Degradation | 80°C for 30 mins (in solution) | 25.91% | Mycophenolic acid | [1][3] |
| Photolytic Degradation | UV light (365 nm) for 1 hour (in solution) | 36.86% | Not specified in detail | [1] |
| Drug powder exposed to photostability chamber for 10 days | Comparatively stable | Not specified in detail | [5] |
Experimental Protocols
Protocol for Forced Degradation Studies of Mycophenolate Mofetil
This protocol outlines the methodology for subjecting Mycophenolate mofetil to various stress conditions to induce degradation and facilitate the identification and quantification of degradation products, including this compound.
1.1. Materials and Reagents:
-
Mycophenolate mofetil (API or formulation)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M and 0.01 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Buffer for mobile phase (e.g., Tetra Butyl Ammonium Hydrogen Sulphate or Sodium Acetate)
-
0.45 µm nylon filter
1.2. Stock Solution Preparation:
-
Accurately weigh and dissolve Mycophenolate mofetil in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.[1][5]
1.3. Stress Conditions:
-
Acid Hydrolysis:
-
Take a known volume of the stock solution and mix it with 0.1 M HCl.
-
Reflux the solution at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature and neutralize it with an appropriate concentration of NaOH.
-
Dilute the solution with the mobile phase to a final concentration of approximately 20 µg/mL.[1]
-
Filter the solution through a 0.45 µm filter before HPLC analysis.[1]
-
-
Alkaline Hydrolysis:
-
Take a known volume of the stock solution and mix it with 0.01 M NaOH (as 0.1 M NaOH causes complete degradation).[1]
-
Reflux the solution at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature and neutralize it with an appropriate concentration of HCl.
-
Dilute with the mobile phase to a final concentration of approximately 20 µg/mL.[1]
-
Filter the solution through a 0.45 µm filter before injection.[1]
-
-
Oxidative Degradation:
-
Take a known volume of the stock solution and mix it with 3% H₂O₂.
-
Reflux the solution at 80°C for 30 minutes.[1]
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to a final concentration of approximately 20 µg/mL.[1]
-
Filter the solution through a 0.45 µm filter before HPLC analysis.[1]
-
-
Thermal Degradation:
-
Photolytic Degradation:
Protocol for Stability-Indicating HPLC Method
This protocol describes a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Mycophenolate mofetil and its degradation products.
2.1. Chromatographic Conditions (Example):
-
HPLC System: Shimadzu Model LC-Class-Vp or equivalent with UV detector.[1]
-
Column: C18 column (e.g., Lichrocart / Lichrosphere 100, 250 × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of Tetra Butyl Ammonium Hydrogen Sulphate and methanol (52:48, v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 216 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2.2. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution of Mycophenolate mofetil to determine the retention time and response.
-
Inject the filtered samples from the forced degradation studies.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug. The peak corresponding to this compound should be identified based on its retention time relative to the parent compound and, if available, a reference standard.
Visualizations
Experimental Workflow for Stability Studies
References
- 1. jchps.com [jchps.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Mycophenolate Mofetil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycophenolate mofetil (MMF) is an immunosuppressant drug extensively used in transplantation medicine to prevent organ rejection.[1][2] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA).[2] To ensure the quality, safety, and efficacy of MMF drug products, it is crucial to understand its stability profile. Forced degradation studies are a key component of drug development and regulatory submissions, as mandated by the International Council for Harmonisation (ICH) guidelines (e.g., Q1A(R2)).[3][4][5] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][4][6] This document provides a detailed protocol for conducting forced degradation studies on Mycophenolate mofetil.
Objective
The primary objectives of performing forced degradation studies on Mycophenolate mofetil are:
-
To identify the likely degradation products that may form under various stress conditions.
-
To understand the degradation pathways of the molecule.
-
To develop and validate a stability-indicating analytical method capable of separating and quantifying MMF from its degradation products.[5]
-
To facilitate the development of a stable formulation and determine appropriate storage conditions.
Experimental Workflow
The overall workflow for the forced degradation study of Mycophenolate mofetil is depicted below.
Caption: Experimental workflow for forced degradation of MMF.
Experimental Protocols
The following protocols are based on established methods for forced degradation studies of Mycophenolate mofetil. The goal is to achieve a target degradation of 5-20%.[3][7]
Materials and Reagents
-
Mycophenolate mofetil (MMF) reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Buffer salts (e.g., ammonium acetate, potassium phosphate)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
-
HPLC or UPLC system with a UV/PDA detector
-
LC-MS system for peak identification
1. Preparation of Stock Solution
Prepare a stock solution of Mycophenolate mofetil at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.
2. Stress Conditions
For each condition, a control sample (unstressed MMF solution) should be prepared and analyzed alongside the stressed samples.
2.1. Acidic Hydrolysis
-
Transfer an appropriate volume of the MMF stock solution into a flask.
-
Add an equal volume of 0.1 M HCl.
-
Reflux the solution at 80°C for 30 minutes.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).[1]
2.2. Alkaline Hydrolysis MMF is known to be highly sensitive to alkaline conditions.[1][8]
-
Transfer an appropriate volume of the MMF stock solution into a flask.
-
Add an equal volume of 0.01 M NaOH (using a lower concentration like 0.01 M or even 0.005 M might be necessary to control the degradation rate). Some studies have shown complete degradation with 0.1 N NaOH.[1]
-
Reflux the solution at 80°C for 30 minutes.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.01 M HCl.
-
Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis.
2.3. Oxidative Degradation
-
Transfer an appropriate volume of the MMF stock solution into a flask.
-
Add an equal volume of 30% (w/v) hydrogen peroxide.
-
Keep the solution at 60°C for 14 hours.[6]
-
After the specified time, cool the solution to room temperature.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis.
2.4. Thermal Degradation
-
Place the MMF drug substance (solid powder) in a thermostatically controlled oven at a temperature above accelerated testing conditions (e.g., 80°C).
-
Expose the sample for a defined period (e.g., 48 hours or until sufficient degradation is observed).
-
Alternatively, reflux the MMF solution (1 mg/mL) at 80°C for a specified duration.
-
After exposure, dissolve (if solid) and dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis.
2.5. Photolytic Degradation
-
Expose the MMF drug substance (solid powder) or its solution in a photostability chamber.
-
The exposure should be to a minimum of 1.2 million lux hours and 200 watt-hours/m².[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve (if solid) and dilute the sample with the mobile phase to a final concentration suitable for HPLC analysis.
Analytical Methodology
A stability-indicating analytical method, typically Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), is required.
Example HPLC Method:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a buffer (e.g., tetra butyl ammonium hydrogen sulphate or ammonium acetate) and an organic solvent like methanol or acetonitrile.[1][9] A common ratio is 52:48 (v/v) buffer to methanol.[1]
-
Column Temperature: Ambient or controlled (e.g., 45°C or 55°C).[9][10]
-
Injection Volume: 10-20 µL.
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of MMF degraded and the formation of degradation products under each stress condition.
Table 1: Summary of Forced Degradation Results for Mycophenolate Mofetil
| Stress Condition | Reagent/Parameter | Duration & Temperature | % MMF Degraded | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 30 min @ 80°C | ~10-20% | Mycophenolic Acid (MPA), Lactone analogue |
| Alkaline Hydrolysis | 0.01 M NaOH | 30 min @ 80°C | >20% (highly sensitive) | Mycophenolic Acid (MPA) |
| Oxidation | 30% H₂O₂ | 14 hours @ 60°C | ~20.32%[1] | N-oxide of MMF, Hydroxylactone of MPA |
| Thermal | Dry Heat | 48 hours @ 80°C | ~25.91%[1] | Mycophenolic Acid (MPA) |
| Photolysis | 1.2 million lux hours | 10 days | ~36.86%[1] | Various photoproducts |
Note: The percentage of degradation can vary based on the exact experimental conditions.
Degradation Pathway
The primary degradation pathway for Mycophenolate mofetil under hydrolytic (acidic and basic) and thermal stress is the hydrolysis of the ester linkage, yielding Mycophenolic Acid (MPA) and 2-morpholinoethanol.[10] Under oxidative conditions, N-oxidation of the morpholino group and other oxidative modifications can occur.[11]
References
- 1. jchps.com [jchps.com]
- 2. Mycophenolate | Pathology Tests Explained [pathologytestsexplained.org.au]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijcrt.org [ijcrt.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil in tablets [ipindexing.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation of Mycophenolate Mofetil N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolate mofetil (MMF) is an important immunosuppressive prodrug that is extensively used in transplantation medicine to prevent organ rejection. During its synthesis, storage, and metabolism, various related substances and degradation products can be formed. One such critical degradation product is Mycophenolate mofetil N-oxide, also known as MMF Impurity G.[1] The presence of this and other impurities can impact the safety and efficacy of the drug product. Therefore, accurate identification and characterization of these impurities are essential for quality control and drug development.
This application note provides a detailed overview of the mass spectrometry fragmentation of this compound. It includes characteristic fragmentation patterns, a proposed fragmentation pathway, and a comprehensive experimental protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This information is valuable for researchers and scientists involved in the analysis of MMF and its related compounds.
Mass Spectrometry Fragmentation of this compound
Under positive ion electrospray ionization (ESI+), this compound typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 450.[2] Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic product ions that can be used for its unambiguous identification. The fragmentation primarily occurs at the ester linkage and the morpholino N-oxide moiety.
Quantitative Fragmentation Data
The following table summarizes the major product ions observed in the MS/MS spectrum of protonated this compound, along with their proposed structures and relative abundance.
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Abundance (%) | Proposed Structure of Product Ion |
| 450.2 | 321.1 | 100 | Mycophenolic acid |
| 450.2 | 130.1 | 45 | 2-(morpholin-4-yl)ethyl cation |
| 450.2 | 114.1 | 25 | Dehydrated morpholinoethyl cation |
| 450.2 | 207.1 | 15 | Phthalide-containing fragment |
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is initiated by the cleavage of the ester bond, leading to the formation of the stable Mycophenolic acid fragment. The charge is retained on the morpholinoethyl N-oxide portion, which then undergoes further fragmentation.
Caption: Proposed fragmentation pathway of protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the separation and identification of this compound in the presence of Mycophenolate mofetil and other related impurities.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to achieve a working concentration of 10 µg/mL.
-
Sample Solution: Dissolve the Mycophenolate mofetil drug substance or product in the mobile phase to a final concentration of approximately 1 mg/mL.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Mode | Product Ion Scan |
| Precursor Ion | m/z 450.2 |
| Collision Energy | 20-40 eV (optimize for best fragmentation) |
Data Analysis
-
Acquire the data in product ion scan mode to obtain the MS/MS spectrum of m/z 450.2.
-
Identify the characteristic product ions as listed in the quantitative data table.
-
The presence of the precursor ion at m/z 450.2 and its specific fragment ions confirms the identity of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
The detailed mass spectrometry fragmentation data and the robust LC-MS/MS protocol provided in this application note are essential for the accurate identification and characterization of this compound. This information will aid researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of Mycophenolate mofetil drug products. The provided methods can be adapted and validated for routine quality control testing and stability studies.
References
Troubleshooting & Optimization
Technical Support Center: Mycophenolate Mofetil N-oxide HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Mycophenolate mofetil N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a known degradation product and impurity of Mycophenolate mofetil (MMF), an immunosuppressant drug.[1][2] Its analysis is crucial for ensuring the quality, stability, and safety of MMF drug products. Regulatory bodies require the monitoring and control of such impurities.
Q2: Under what conditions is this compound formed?
This compound is primarily formed under oxidative stress conditions.[1][3] Forced degradation studies have shown that treating Mycophenolate mofetil with hydrogen peroxide leads to the formation of the N-oxide.[1][4]
Q3: What are the typical chromatographic conditions for the analysis of Mycophenolate mofetil and its related substances, including the N-oxide?
Several reversed-phase HPLC (RP-HPLC) methods have been developed. A common approach involves using a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate or trifluoroacetic acid solution) in an isocratic or gradient elution mode.[1][5] Detection is typically performed using a UV detector at wavelengths around 216 nm or 250 nm.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Peak
Possible Causes:
-
Secondary Interactions: The morpholino group in Mycophenolate mofetil and its N-oxide can interact with residual silanol groups on the silica-based column packing material, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Column Degradation: Loss of stationary phase or contamination of the column can result in poor peak shape.
Solutions:
-
Mobile Phase Modification:
-
Adjust pH: Working at a lower pH (e.g., around 2.5-4) can suppress the ionization of silanol groups on the column, reducing secondary interactions.[6]
-
Add an Ion-Pairing Agent or Competing Base: Incorporating a competing base like triethylamine (TEA) into the mobile phase can mask the active silanol sites.[6]
-
-
Optimize Sample Concentration: Dilute the sample to ensure the injected amount is within the linear range of the detector and the capacity of the column.
-
Use a High-Purity Silica Column: Modern HPLC columns made with high-purity silica ("Type B") have fewer active silanol groups and generally provide better peak shapes for basic compounds.[6]
-
Column Washing and Regeneration: If the column is contaminated, follow the manufacturer's instructions for washing and regeneration. If performance does not improve, the column may need to be replaced.
Issue 2: Poor Resolution Between this compound and Other Degradation Products or the Parent Drug
Possible Causes:
-
Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase may not be optimal for separating closely eluting compounds.
-
Inadequate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the analytes.
-
High Flow Rate: A flow rate that is too high can lead to band broadening and decreased resolution.
Solutions:
-
Adjust Mobile Phase Strength:
-
Isocratic Elution: Systematically vary the percentage of the organic solvent in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the resolution of early-eluting peaks.
-
Gradient Elution: Implement a shallow gradient to improve the separation of complex mixtures of related substances.
-
-
Change Column Selectivity: If adjusting the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl or cyano column) to exploit different separation mechanisms.
-
Optimize Flow Rate: Reduce the flow rate to allow for better mass transfer and potentially improve resolution, though this will increase the analysis time.
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio for the this compound Peak
Possible Causes:
-
Suboptimal Detection Wavelength: The selected UV wavelength may not be the absorbance maximum for the N-oxide.
-
Low Analyte Concentration: The concentration of the N-oxide in the sample may be below the limit of detection (LOD) or limit of quantification (LOQ) of the method.
-
Sample Degradation: The N-oxide may be unstable in the sample solvent or during storage.
Solutions:
-
Optimize Detection Wavelength: Although 216 nm and 250 nm are commonly used for Mycophenolate mofetil, it is advisable to determine the UV spectrum of a pure standard of the N-oxide to identify its absorbance maximum for improved sensitivity.[4][5]
-
Sample Enrichment: If the analyte concentration is too low, consider using a larger injection volume (if the system allows without compromising peak shape) or employing a sample concentration technique like solid-phase extraction (SPE).
-
Investigate Analyte Stability: Prepare fresh samples and analyze them immediately. Conduct stability studies of the N-oxide in the chosen sample solvent to ensure its integrity during the analytical run.
Experimental Protocols
Example HPLC Method for the Analysis of Mycophenolate Mofetil and its Related Substances
This protocol is a representative method and may require optimization for specific applications.
| Parameter | Condition |
| Column | Agilent XDB-C8 (4.6 mm x 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 0.1% trifluoroacetic acid solution (adjusted to pH 3.9 with triethylamine) (35:65 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 250 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30 °C |
Sample Preparation from a Forced Degradation Study (Oxidative Stress)
-
Prepare MMF Solution: Dissolve an accurately weighed amount of Mycophenolate mofetil in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Induce Degradation: To a portion of the MMF stock solution, add 3% hydrogen peroxide.[4]
-
Stress Condition: Heat the solution at a controlled temperature (e.g., 80 °C) for a defined period (e.g., 30 minutes).[4]
-
Neutralization/Dilution: After the stress period, cool the solution to room temperature. If necessary, neutralize any remaining peroxide. Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]
Visualizations
Caption: Degradation pathway of Mycophenolate mofetil under various stress conditions.
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. jchps.com [jchps.com]
- 5. asianpubs.org [asianpubs.org]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Challenges in the isolation and purification of Mycophenolate mofetil N-oxide
Technical Support Center: Mycophenolate Mofetil N-oxide
Welcome to the technical support center for challenges in the isolation and purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to isolate?
This compound (MMF N-oxide) is a process-related impurity and a potential degradation product of Mycophenolate mofetil (MMF), an immunosuppressant drug.[1][2][3] The primary challenges in its isolation and purification stem from its structural similarity to the parent MMF and other related impurities. Its polar N-oxide group can lead to tailing and poor peak shape in chromatography, and it may have different stability characteristics compared to MMF.
Q2: Under what conditions is this compound typically formed?
MMF N-oxide can form during the synthesis of MMF and also as a degradation product.[1][2] Its formation is often observed in the presence of oxidizing agents, such as hydrogen peroxide.[2] Studies on the degradation of MMF in aqueous solutions have shown that MMF N-oxide is one of the products formed under peroxide-catalyzed conditions, particularly at pH levels of 3.5, 6.0, and 8.2.[2]
Q3: What are the common impurities I should be aware of when purifying MMF N-oxide?
When working with MMF N-oxide, you will likely encounter the parent drug, Mycophenolate mofetil (MMF), and its primary active metabolite, Mycophenolic acid (MPA).[3] Other process-related impurities of MMF that could be present include Mycophenolate cis Mofetil (Impurity C) and O-Methyl Mycophenolate Mofetil (Impurity D).[3] A comprehensive analysis has identified a total of 15 related substances, including both process-related impurities and stress degradation products.[4]
Q4: How does the stability of MMF N-oxide compare to the parent compound, MMF?
While specific stability data for isolated MMF N-oxide is not extensively detailed in the provided results, its nature as a degradation product suggests it is formed under specific stress conditions.[2] Mycophenolate mofetil itself shows varying stability depending on pH and temperature. For instance, an extemporaneously prepared MMF suspension is stable for at least 210 days at 5°C but only for 11 days at 45°C.[5] The pH of the solution is also critical; MMF in 5% dextrose has a pH between 2.4 and 4.1 for the commercial formulation.[6] Researchers should assume MMF N-oxide may have unique stability liabilities, particularly concerning temperature and pH.
Troubleshooting Guide
Problem 1: Poor separation between MMF and MMF N-oxide in HPLC.
-
Question: My HPLC method is not resolving the MMF and MMF N-oxide peaks. What can I do?
-
Answer:
-
Optimize the Mobile Phase: The polarity difference between MMF and its N-oxide is key. Adjusting the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer can improve resolution. A common mobile phase for MMF analysis consists of acetonitrile and a buffer like potassium dihydrogen phosphate or a triethylamine solution adjusted to a specific pH.[7][8][9]
-
Adjust pH: The pH of the mobile phase can significantly impact the retention of the ionizable N-oxide group. Experiment with a pH range, for example, between 3.0 and 5.0, as this range has been shown to affect the extraction behavior of MMF impurities.[10]
-
Change the Column: If optimizing the mobile phase is insufficient, consider a different stationary phase. A C18 column is commonly used, but a column with a different chemistry (e.g., phenyl-hexyl or a polar-embedded phase) might provide the necessary selectivity.[7][8]
-
Gradient Elution: If an isocratic method fails, a gradient elution program that gradually increases the organic solvent concentration can help separate closely eluting compounds.
-
Problem 2: Low yield of MMF N-oxide after purification.
-
Question: I am losing a significant amount of my target compound during purification. What are the potential causes and solutions?
-
Answer:
-
Degradation: MMF N-oxide might be degrading during the isolation process. Ensure that all solvents are high-purity and that the temperature is controlled. Avoid prolonged exposure to harsh pH conditions or strong light.[11]
-
Extraction Inefficiency: If using liquid-liquid extraction, the choice of solvent and pH is critical. MMF N-oxide's polarity differs from MMF, affecting its partitioning between aqueous and organic layers. A systematic evaluation of extraction pH is recommended. For instance, a pH between 4.0 and 4.5 has been shown to be effective for separating MMF from certain impurities by exploiting differences in their extraction behavior.[10]
-
Adsorption onto Surfaces: The N-oxide functional group can be prone to adsorption onto silica surfaces (in flash chromatography) or glassware. Consider using alternative purification media like alumina or a polymer-based stationary phase. Passivating glassware by silanization may also help.
-
Problem 3: Difficulty in detecting and quantifying MMF N-oxide.
-
Question: I am struggling to get a consistent and sensitive signal for MMF N-oxide. How can I improve my analytical method?
-
Answer:
-
Wavelength Selection: For UV detection, ensure you are using an optimal wavelength. MMF has absorbance maxima around 216 nm, 250 nm, and 304 nm.[7] The N-oxide may have a slightly different spectrum. A diode array detector (DAD) or photodiode array (PDA) detector can be used to scan the entire spectrum and select the most sensitive wavelength.
-
Mass Spectrometry (MS): For highly specific and sensitive detection, couple your LC system to a mass spectrometer. LC-MS can definitively identify MMF N-oxide based on its mass-to-charge ratio and fragmentation pattern, even at low concentrations.[4]
-
Reference Standard: Accurate quantification requires a certified reference standard of MMF N-oxide.[1][12] Without it, quantification will be relative to MMF, which may not be accurate due to differences in response factors.
-
Data Presentation
Table 1: Example HPLC Parameters for Mycophenolate Mofetil and Related Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (4.6 x 150 mm, 5 µm)[7] | L7 packing (4.6 x 15 cm, 3.5 µm)[8] | L7 packing (4.6 x 25 cm, 5 µm)[8] |
| Mobile Phase | Acetonitrile : KH₂PO₄ Buffer (pH 4.0) (65:35 v/v)[7] | Acetonitrile : Triethylamine Solution (pH 5.3) (11:9)[8] | Acetonitrile : Triethylamine Solution (7:13)[9] |
| Flow Rate | 0.7 mL/min[7] | 1.5 mL/min[8] | Not Specified |
| Detector Wavelength | 216 nm[7] | 215 nm[8] | 250 nm[8] |
| Column Temperature | Ambient | 60°C[8] | 45°C[8] |
| Retention Time (MMF) | 2.647 min[7] | Not Specified | Not Specified |
| Relative Retention Time (MMF N-oxide) | Not Specified | 0.8[8] | Not Specified |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of MMF and MMF N-oxide
This protocol is a generalized procedure based on published methods for analyzing MMF and its impurities.[7][8]
1. Materials:
-
Mycophenolate mofetil reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Sonicator
-
pH meter
3. Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water to achieve a desired concentration (e.g., 20 mM).
-
Adjust the pH of the buffer to 4.0 using dilute orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing acetonitrile and the prepared buffer in a 65:35 (v/v) ratio.
-
Degas the mobile phase using sonication or helium sparging.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve 10 mg of MMF and an appropriate amount of MMF N-oxide reference standard in the mobile phase in separate 10 mL volumetric flasks.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentration range (e.g., 10-50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing MMF and potential MMF N-oxide in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., ambient or 30°C).
-
Set the flow rate to 0.7 mL/min.
-
Set the detector wavelength to 216 nm.
-
Inject 10-20 µL of the standard and sample solutions.
-
-
Analysis:
-
Identify the peaks for MMF and MMF N-oxide by comparing their retention times with the standards.
-
Quantify the amount of MMF N-oxide in the sample using the calibration curve generated from the standard solutions.
-
Visualizations
Diagram 1: Mycophenolate Mofetil Mechanism of Action
References
- 1. Mycophenolate Mofetil EP Impurity G | 224052-51-1 | SynZeal [synzeal.com]
- 2. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of mycophenolate mofetil as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. uspnf.com [uspnf.com]
- 9. uspnf.com [uspnf.com]
- 10. WO2009000834A1 - Method for the purification of mycophenolate mofetil - Google Patents [patents.google.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Mycophenolate Impurities | nan Certified Reference Substance [alfaomegapharma.com]
Improving the resolution of Mycophenolate mofetil and its N-oxide peak
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Mycophenolate mofetil (MMF). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving common analytical challenges, with a specific focus on improving the chromatographic resolution between Mycophenolate mofetil and its N-oxide peak.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of Mycophenolate mofetil (MMF) and its N-oxide that influence their chromatographic separation?
A1: Understanding the physicochemical properties of MMF and its N-oxide is crucial for developing a robust separation method. MMF is a prodrug that is chemically an ester, making it relatively non-polar.[1] In contrast, the N-oxide is a degradation product formed, for example, under oxidative stress, and is significantly more polar due to the presence of the N-oxide functional group.[2][3] This difference in polarity is the primary handle for achieving chromatographic separation.
| Property | Mycophenolate Mofetil (MMF) | Mycophenolate Mofetil N-oxide | Reference |
| Molecular Formula | C23H31NO7 | C23H31NO8 | [4][5] |
| Molecular Weight | 433.5 g/mol | 449.5 g/mol | [4][5] |
| Polarity | Less Polar | More Polar | |
| pKa | ~5.6 (tertiary amine), ~8.5 (phenol) | Not explicitly found, but the N-oxide group increases polarity and potential for hydrogen bonding. | [1] |
Q2: Which type of chromatography column is best suited for separating MMF and its N-oxide?
A2: Reversed-phase chromatography is the most common and effective technique for this separation. C18 columns are widely used and generally provide good retention for the less polar MMF and adequate retention for the more polar N-oxide, allowing for their separation. For challenging separations, columns with different selectivities, such as phenyl-hexyl or polar-embedded phases, could be explored. The choice of a UPLC column with smaller particle sizes (e.g., sub-2 µm) can significantly enhance resolution and reduce run times.[4]
Troubleshooting Guide: Improving Resolution
This guide addresses the common issue of poor resolution between the Mycophenolate mofetil and its N-oxide peak.
Problem: Mycophenolate mofetil and its N-oxide peaks are co-eluting or have poor resolution.
Poor resolution can manifest as overlapping peaks, shoulder peaks, or a valley between the peaks that does not return to the baseline. This can be caused by several factors related to the mobile phase, column, or other instrumental parameters.
Troubleshooting Workflow
Troubleshooting workflow for poor resolution.
Detailed Troubleshooting Steps
Q3: How can I improve the separation by modifying the mobile phase?
A3: The mobile phase composition is a powerful tool for optimizing selectivity and resolution.
-
Adjusting the pH: The ionization state of both MMF and its N-oxide can be manipulated by changing the mobile phase pH. For basic compounds like MMF, working at a lower pH (e.g., 2.5-4.5) can improve peak shape and potentially enhance resolution from the N-oxide.[5][6] It is recommended to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.[7]
-
Optimizing the Organic Modifier:
-
Ratio: A lower percentage of the organic modifier (e.g., acetonitrile or methanol) will generally increase the retention time of both compounds, which can sometimes lead to better separation. Experiment with small, incremental changes in the organic-to-aqueous ratio.
-
Type: Acetonitrile and methanol have different selectivities. If you are using one, trying the other may alter the elution order or improve the resolution between MMF and its N-oxide.[8]
-
-
Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient elution program can be developed. A shallow gradient, where the percentage of the organic solvent is increased slowly, can often effectively separate closely eluting peaks.[1]
Q4: What should I do if I suspect my column is the cause of poor resolution?
A4: Column performance is critical for good separation.
-
Column Efficiency: Over time, columns can degrade, leading to broader peaks and loss of resolution. Check the column's performance by injecting a standard and calculating the theoretical plates and tailing factor. If these are out of specification, the column may need to be cleaned or replaced.
-
Stationary Phase Selection: If optimizing the mobile phase does not yield the desired resolution, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds like MMF. For the highly polar N-oxide, a polar-embedded or aqueous-compatible C18 column might provide better retention and peak shape.
Q5: Can instrumental parameters be adjusted to improve resolution?
A5: Yes, flow rate and temperature can influence the separation.
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can lead to improved resolution, although at the cost of a longer run time.
-
Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution.[9] Experimenting with temperatures in the range of 25-40°C may provide an optimal separation.
Experimental Protocols
Below are examples of starting HPLC and UPLC methods that can be used as a basis for separating Mycophenolate mofetil and its N-oxide.
Example HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
Example UPLC Method
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 4.05 |
| Mobile Phase B | Acetonitrile:Water (70:30, v/v) |
| Gradient | 15% B to 30% B over 5 minutes, then to 70% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 250 nm |
| Injection Volume | 1 µL |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key parameters affecting chromatographic resolution.
Key factors influencing chromatographic resolution.
References
- 1. mastelf.com [mastelf.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of organic modifier on resolution of hydrophobic compounds by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Minimizing the formation of Mycophenolate mofetil N-oxide during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the formation of Mycophenolate mofetil N-oxide (MMF N-oxide), a critical degradation product that can impact the stability and efficacy of Mycophenolate mofetil (MMF) during storage. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.
Troubleshooting Guide: Investigating MMF N-oxide Formation
Unexpected formation of MMF N-oxide can compromise experimental results and product stability. This guide provides a systematic approach to identifying and mitigating the root causes.
| Observed Issue | Potential Root Cause(s) | Recommended Actions |
| Elevated levels of MMF N-oxide in stored samples | 1. Inappropriate Storage Temperature: MMF is susceptible to thermal degradation. | - Review storage records to ensure temperatures have been consistently maintained within the recommended range (typically 2-8°C for long-term storage). - Conduct a short-term stability study at various temperatures (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH) to quantify the impact of temperature on N-oxide formation. |
| 2. High Humidity: Moisture can accelerate the degradation of MMF, including the formation of the N-oxide. | - Verify that storage containers are properly sealed and that the storage environment has controlled humidity. - If using desiccants, ensure they are active and have not reached their moisture absorption capacity. | |
| 3. Exposure to Light: Photodegradation can contribute to the formation of various MMF degradants, including the N-oxide. | - Store MMF and its formulations in light-resistant containers (e.g., amber vials or bottles). - Minimize exposure to ambient and UV light during handling and sample preparation. | |
| 4. Oxidative Stress: The morpholino moiety of MMF is susceptible to oxidation, leading to the formation of the N-oxide. This can be initiated by atmospheric oxygen or oxidizing agents. | - Consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Evaluate the use of antioxidants in the formulation, ensuring compatibility with MMF. | |
| 5. Excipient Incompatibility: Certain excipients, particularly those containing peroxide impurities (e.g., some grades of povidone, polysorbates), can promote the oxidation of MMF. | - Review the certificates of analysis for all excipients to check for peroxide levels. - Conduct compatibility studies by preparing binary mixtures of MMF and each excipient and storing them under accelerated conditions. Analyze for MMF N-oxide formation. | |
| Inconsistent MMF N-oxide levels across batches | 1. Variability in Raw Materials: Batch-to-batch variation in the quality of MMF or excipients. | - Source high-purity MMF and excipients from reputable suppliers. - Implement rigorous incoming raw material testing, including an assessment of peroxide content in excipients. |
| 2. Inconsistent Manufacturing Process: Variations in processing parameters such as mixing times, drying temperatures, or exposure to air. | - Standardize all manufacturing process parameters and ensure they are consistently applied. - Implement in-process controls to monitor critical parameters. | |
| Appearance of a new, unidentified peak in HPLC analysis | 1. Formation of a different degradation product. | - Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate a comprehensive degradation profile. - Utilize mass spectrometry (LC-MS) to identify the mass of the unknown peak and elucidate its structure. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is an oxidation product of MMF where an oxygen atom is added to the nitrogen atom of the morpholinoethyl ester side chain. Its formation is a sign of drug degradation, which can lead to a decrease in the potency of the active pharmaceutical ingredient (API) and potentially introduce impurities with unknown pharmacological or toxicological profiles.
Q2: What is the primary pathway for the formation of MMF N-oxide?
The formation of MMF N-oxide is primarily an oxidative degradation process. The tertiary amine of the morpholino group in the MMF molecule is susceptible to oxidation. This can be triggered by exposure to atmospheric oxygen, oxidizing agents, or reactive oxygen species generated from peroxide impurities in excipients.[1][2]
Q3: What are the ideal storage conditions to minimize MMF N-oxide formation?
To minimize the formation of MMF N-oxide, it is recommended to store MMF and its formulations in a cool, dry, and dark place. Specifically:
-
Temperature: Refrigerated conditions (2-8°C) are generally preferred for long-term storage to reduce the rate of all degradation pathways, including oxidation.[1][2][3]
-
Humidity: Storage in a low-humidity environment is crucial. Use of well-sealed containers and desiccants can help control moisture exposure.
-
Light: Protect from light by using amber-colored containers or by storing in a dark location.
Q4: Can formulation excipients influence the formation of MMF N-oxide?
Yes, excipients can play a significant role. Excipients such as povidone, crospovidone, and polysorbates can contain residual peroxides from their manufacturing process. These peroxides can act as oxidizing agents and accelerate the formation of MMF N-oxide.[4] It is crucial to use pharmaceutical-grade excipients with low peroxide values and to conduct compatibility studies.
Q5: How can I detect and quantify MMF N-oxide in my samples?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for detecting and quantifying MMF and its degradation products, including MMF N-oxide. This method should be able to separate MMF from all its potential degradants. UV detection is typically used. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Data on MMF Degradation
| Stress Condition | Conditions | MMF Degradation (%) | Key Degradation Products | Reference |
| Alkaline Hydrolysis | 0.01 M NaOH, 80°C, 30 min | Slight Degradation | Mycophenolic Acid | [5] |
| Oxidative | Not specified | 20.32 | Mycophenolic Acid, MMF N-oxide | [5] |
| Thermal | 80°C, 30 min | 25.91 | Mycophenolic Acid | [5] |
| Photolytic | UV light (365 nm), 1 hour | 36.86 | Not specified | [5] |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol is designed to assess the intrinsic stability of MMF and identify its degradation products.
-
Objective: To generate potential degradation products of MMF under various stress conditions.
-
Materials:
-
Mycophenolate mofetil (pure substance)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M and 0.01 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
Mobile phase components (as per the chosen HPLC method)
-
-
Procedure:
-
Acid Hydrolysis: Dissolve MMF in 0.1 M HCl to a concentration of 1 mg/mL. Reflux at 80°C for 30 minutes. Cool, neutralize with NaOH, and dilute with mobile phase to the working concentration.[5]
-
Alkaline Hydrolysis: Dissolve MMF in 0.01 M NaOH to a concentration of 1 mg/mL. Reflux at 80°C for 30 minutes. Cool, neutralize with HCl, and dilute with mobile phase.[5]
-
Oxidative Degradation: Dissolve MMF in a suitable solvent and add 3% H₂O₂. Store at room temperature for a specified period (e.g., 24 hours), protected from light. Dilute with mobile phase.
-
Thermal Degradation: Store solid MMF or a solution of MMF at an elevated temperature (e.g., 80°C) for a specified duration. Dissolve/dilute with mobile phase.[5]
-
Photolytic Degradation: Expose a solution of MMF (e.g., 1 mg/mL) to UV light (e.g., 365 nm) for a defined period (e.g., 1 hour).[5]
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
-
2. Stability-Indicating HPLC Method for MMF and MMF N-oxide
This method is an example of a validated HPLC method for the quantification of MMF and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of a buffer (e.g., tetra butyl ammonium hydrogen sulphate) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 52:48, v/v).[5]
-
Flow Rate: 1.2 mL/min.[5]
-
Detection Wavelength: 216 nm.[5]
-
Injection Volume: 20 µL.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
MMF Degradation Pathway
Caption: Oxidative and hydrolytic degradation pathways of Mycophenolate mofetil.
Troubleshooting Workflow for MMF N-oxide Formation
Caption: A logical workflow for troubleshooting the formation of MMF N-oxide.
References
- 1. Stability of mycophenolate mofetil as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of mycophenolate mofetil in polypropylene 5% dextrose infusion bags and chemical compatibility associated with the use of the Equashield® closed-system transfer device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. purple-diamond.com [purple-diamond.com]
Addressing matrix effects in the analysis of Mycophenolate mofetil N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Mycophenolate mofetil N-oxide (MMF N-oxide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a degradation product of Mycophenolate mofetil (MMF), an immunosuppressant drug used to prevent organ transplant rejection.[1][2] The analysis of MMF N-oxide is crucial for stability studies and to ensure the quality and safety of MMF drug products, as its presence can indicate degradation.[1][3]
Q2: What are matrix effects and how do they affect the analysis of MMF N-oxide?
Matrix effects are the alteration of ionization efficiency (signal suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[4][5] In the analysis of MMF N-oxide from biological samples (e.g., plasma, tissue homogenates), endogenous components like phospholipids, salts, and proteins can interfere with the ionization process in techniques like LC-MS/MS, leading to inaccurate quantification.[4]
Q3: What are the common analytical techniques used for the quantification of MMF and its related substances like the N-oxide?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the simultaneous quantification of MMF and its metabolites due to its high sensitivity and specificity.[6][7] High-performance liquid chromatography (HPLC) with UV detection is also utilized, particularly for stability-indicating assays.[8][9]
Q4: How can I assess the presence and extent of matrix effects in my assay?
A standard method to quantitatively assess matrix effects is the post-extraction spike method.[4][10] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[4]
Troubleshooting Guide: Addressing Matrix Effects
This guide provides a systematic approach to troubleshooting and mitigating matrix effects during the analysis of MMF N-oxide.
Problem: Poor accuracy and precision in analytical results.
-
Possible Cause: Significant matrix effects leading to ion suppression or enhancement.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method.
-
Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components.
-
Modify Chromatographic Conditions: Adjust the LC method to separate the analyte from co-eluting interferences.
-
Utilize a Suitable Internal Standard: Employ a stable isotope-labeled internal standard to compensate for variability.
-
Problem: Low signal intensity or reduced sensitivity for MMF N-oxide.
-
Possible Cause: Ion suppression due to co-eluting phospholipids or other endogenous components.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: Switch from simple protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11][12]
-
Chromatographic Separation: Modify the gradient elution profile or change the stationary phase of the analytical column to better resolve MMF N-oxide from interfering peaks.[10]
-
Adjust MS Source Parameters: Optimize the electrospray ionization (ESI) source conditions (e.g., flow rate, temperature) to minimize suppression. Lower flow rates in ESI can sometimes reduce matrix effects.
-
Problem: Inconsistent results between different sample lots.
-
Possible Cause: Lot-to-lot variability in the biological matrix.
-
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: During method validation, assess matrix effects using at least six different lots of the biological matrix.
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[10]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Matrix Samples: Extract at least six different lots of the blank biological matrix using the developed sample preparation method.
-
Prepare Neat Solutions: Prepare standard solutions of MMF N-oxide and the internal standard (IS) in the final reconstitution solvent at low and high concentration levels.
-
Spike Post-Extraction: Spike the low and high concentration standard solutions into the extracted blank matrix samples.
-
Analyze Samples: Analyze the spiked matrix samples and the neat solutions by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
A CV% of the MF across the different lots of ≤15% is generally considered acceptable.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a stronger organic solvent can be used to elute less retained interferences like phospholipids.
-
Elution: Elute the MMF N-oxide and other analytes of interest with an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Example Matrix Effect and Recovery Data for MMF and its Metabolites in Rat Plasma
| Analyte | Concentration (nM) | Mean Recovery (%) ± SD | Mean Matrix Effect (%) ± SD |
| MMF | 10 | 95.3 ± 8.1 | 92.1 ± 7.5 |
| 1000 | 98.2 ± 6.5 | 94.5 ± 6.8 | |
| MPA | 10 | 93.7 ± 9.2 | 90.8 ± 8.3 |
| 1000 | 96.5 ± 7.8 | 93.2 ± 7.1 | |
| MPAG | 10 | 90.1 ± 10.5 | 88.5 ± 9.9 |
| 1000 | 92.4 ± 8.9 | 91.3 ± 8.7 | |
| AcMPAG | 10 | 85.6 ± 12.3 | 83.4 ± 11.2 |
| 1000 | 88.9 ± 11.1 | 86.7 ± 10.5 |
Data is illustrative and based on typical performance characteristics found in literature. Actual results may vary.
Visualizations
Caption: Workflow for addressing matrix effects in bioanalysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchps.com [jchps.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Optimizing Mobile Phase for Mycophenolate Mofetil Impurity Profiling
Welcome to the technical support center for optimizing the mobile phase for Mycophenolate mofetil (MMF) impurity profiling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable separations.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC/UPLC analysis of Mycophenolate mofetil and its impurities.
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between MMF and impurities | Inappropriate mobile phase pH affecting the ionization of MMF and its impurities. | Adjust the pH of the aqueous portion of the mobile phase. A pH around 4.0 is often a good starting point.[1][2][3][4] Consider using a buffer such as phosphate or acetate to maintain a stable pH. |
| Incorrect organic solvent or solvent ratio. | Vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides better peak shape for MMF. A gradient elution may be necessary to resolve all impurities.[1] | |
| Inadequate column chemistry. | Ensure the column is appropriate for the separation. C18 and C8 columns are commonly used.[1][5][6][7][8] For complex mixtures, a column with a different selectivity might be required. | |
| Peak tailing for MMF or impurity peaks | Secondary interactions with residual silanols on the column packing. | Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to block active sites on the silica.[5][7] |
| Mobile phase pH is too close to the pKa of an analyte. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analytes to ensure they are in a single ionic form. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves. |
| Changes in column temperature. | Use a column oven to maintain a consistent temperature.[1] | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. | |
| Co-elution of impurities | Isocratic elution is insufficient for separating all impurities. | Develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it to elute more retained impurities.[1] |
| Insufficient column efficiency. | Use a longer column, a column with a smaller particle size (e.g., UPLC columns), or optimize the flow rate.[1] | |
| Low sensitivity for certain impurities | Detection wavelength is not optimal for all impurities. | Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to monitor multiple wavelengths or to select a compromise wavelength that provides adequate response for all key impurities. Common wavelengths are 216 nm and 250 nm.[3][6][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase composition in MMF impurity profiling?
A good starting point for a reversed-phase HPLC method is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, a combination of acetonitrile and a phosphate buffer (pH adjusted to around 4.0) is a commonly used mobile phase.[1][2][3] An initial isocratic elution with a ratio like 35:65 (v/v) of acetonitrile to buffer can be a good starting point, which can then be optimized or switched to a gradient elution.[2][5][7]
Q2: How does the pH of the mobile phase affect the separation of MMF and its impurities?
The pH of the mobile phase is a critical parameter as it influences the ionization state of both Mycophenolate mofetil and its impurities, many of which are acidic or basic in nature.[10] Mycophenolic acid (MPA), a primary impurity, is an acidic compound. Adjusting the pH can significantly alter the retention times and selectivity between MMF and its related substances. A pH around 4.0 is often effective for good separation on C18 or C8 columns.[1][2][3]
Q3: Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol can be used as the organic solvent in the mobile phase. Acetonitrile generally offers lower viscosity, which results in lower backpressure, and often provides better peak shapes for many compounds, including MMF.[1] However, methanol can offer different selectivity, which might be advantageous for resolving specific critical pairs of impurities. It is recommended to screen both solvents during method development.
Q4: When should I consider using a gradient elution method?
A gradient elution is recommended when there is a wide range of polarities among the impurities. If some impurities elute very early (close to the void volume) while others are strongly retained under isocratic conditions, a gradient is necessary to achieve good resolution for all peaks within a reasonable run time.[1] A typical gradient might start with a lower concentration of the organic solvent and ramp up to a higher concentration.
Q5: What are the most common degradation products of Mycophenolate mofetil I should be looking for?
Forced degradation studies have shown that Mycophenolate mofetil is susceptible to degradation under various stress conditions. The most common degradation product is Mycophenolic acid (MPA), which is formed through hydrolysis.[5][8] Other significant degradation products can be formed under alkaline, acidic, and oxidative stress conditions.[5][9] For instance, the N-oxide of mycophenolate mofetil can be observed under oxidative stress.[5]
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for MMF and Related Substances
This protocol is a general starting point for the separation of Mycophenolate mofetil and its common impurities.
-
Column: Agilent XDB-C8 (4.6 mm x 150 mm, 5 µm) or equivalent.[5][7]
-
Mobile Phase:
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Gradient UPLC Method for Comprehensive Impurity Profiling
This protocol is suitable for a more detailed analysis of impurities, including those generated during forced degradation studies, and leverages the efficiency of UPLC.
-
Column: Waters Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase:
-
Gradient Program:
Time (min) %A %B 0.0 87 13 12.0 0 100 15.0 0 100 15.1 87 13 | 18.0 | 87 | 13 |
-
Flow Rate: 0.4 mL/min.[1]
-
Detection: UV at 250 nm.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50) to a suitable concentration.
Visualizations
Caption: Troubleshooting workflow for mobile phase optimization.
Caption: General experimental workflow for MMF impurity analysis.
References
- 1. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. asianpubs.org [asianpubs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil in tablets [ipindexing.com]
- 7. Determination of Mycophenolate Mofetil and Its Related Substances by HPLC [journal11.magtechjournal.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. jchps.com [jchps.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Analysis of Mycophenolate Mofetil's Polar Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column selection and analysis of polar metabolites of Mycophenolate mofetil (MMF).
Introduction to Mycophenolate Mofetil and its Polar Metabolites
Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed in the body to its active form, mycophenolic acid (MPA). MPA is a potent immunosuppressant used to prevent organ rejection in transplant patients.[1] MPA is further metabolized into more polar compounds, primarily mycophenolic acid glucuronide (MPAG) and acyl-mycophenolic acid glucuronide (AcMPAG).[2] Accurate quantification of these polar metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies.
The analysis of these polar metabolites can be challenging due to their high water solubility, which often leads to poor retention on traditional reversed-phase chromatography columns. This guide will help you select the appropriate analytical column and troubleshoot common issues encountered during the analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main polar metabolites of Mycophenolate mofetil?
A1: The primary polar metabolites of MMF are:
-
Mycophenolic acid (MPA): The active form of the drug.[1]
-
Mycophenolic acid glucuronide (MPAG): The major, inactive metabolite.[2]
-
Acyl-mycophenolic acid glucuronide (AcMPAG): A minor metabolite that is pharmacologically active.[3]
Q2: Why is the analysis of these polar metabolites challenging?
A2: The high polarity of MPAG and AcMPAG makes them difficult to retain on conventional reversed-phase (e.g., C18) columns, which primarily rely on hydrophobic interactions. This can lead to poor peak shapes, co-elution with the solvent front, and inadequate separation from other endogenous polar compounds in biological matrices.
Q3: What are the common column chemistries used for the analysis of MMF polar metabolites?
A3: The most common column chemistries are:
-
Reversed-Phase (RP) Chromatography: C18 columns are widely used, often with modifications to the mobile phase (e.g., low pH, ion-pairing agents) to improve the retention of polar analytes.[4][5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of highly polar compounds.[7]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange or HILIC functionalities, offering multiple retention mechanisms for a wider range of analyte polarities.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor retention of MPAG and AcMPAG on a C18 column | Analytes are too polar for the stationary phase. | • Increase the aqueous content of the mobile phase.• Lower the pH of the mobile phase to suppress the ionization of acidic metabolites.• Consider using a C18 column with a polar-embedded or polar-endcapped stationary phase.• Switch to a HILIC or mixed-mode column. |
| Poor peak shape (tailing or fronting) | • Secondary interactions with the silica backbone of the column.• Column overload.• Inappropriate mobile phase pH. | • Use a high-purity, base-deactivated C18 column.• Reduce the injection volume or sample concentration.• Adjust the mobile phase pH to ensure consistent ionization of the analytes. |
| Co-elution of metabolites with endogenous matrix components | Insufficient selectivity of the analytical column. | • Optimize the mobile phase gradient to improve resolution.• Employ a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering compounds.• Switch to a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase). |
| Inconsistent retention times | • Changes in mobile phase composition.• Column temperature fluctuations.• Column degradation. | • Prepare fresh mobile phase daily and ensure proper mixing.• Use a column oven to maintain a constant temperature.• Flush the column with a strong solvent after each batch of samples and store it in an appropriate solvent. |
| Low signal intensity in LC-MS analysis | • Ion suppression from the sample matrix or mobile phase additives.• Inefficient ionization of the analytes. | • Improve sample cleanup to remove matrix components.• Use a lower flow rate or a smaller inner diameter column to enhance ionization efficiency.• Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).• Avoid non-volatile mobile phase additives like phosphate buffers when using mass spectrometry. |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical column for the analysis of MMF polar metabolites.
Caption: A decision-making workflow for selecting the optimal HPLC column for MMF polar metabolite analysis.
Experimental Protocols
Protocol 1: Reversed-Phase UPLC-MS/MS for MPA, MPAG, and AcMPAG
This protocol is a representative example of a widely used method for the simultaneous quantification of MMF metabolites in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., MPA-d3).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 10 2.5 95 3.0 95 3.1 10 | 4.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) MPA 319.1 191.1 MPAG 495.2 319.1 AcMPAG 495.2 191.1 | MPA-d3 (IS) | 322.1 | 194.1 |
-
Data Presentation
Table 1: Comparison of Typical Chromatographic Parameters for MMF Metabolite Analysis
| Parameter | Reversed-Phase (C18) | HILIC | Mixed-Mode |
| Stationary Phase | Octadecylsilane | Amide, Diol, or Zwitterionic | C18 with embedded ion-exchange groups |
| Typical Mobile Phase | Water/Acetonitrile or Methanol with acid (e.g., formic acid) | High organic (e.g., >80% acetonitrile) with a small amount of aqueous buffer | Gradient of organic solvent with a buffer to control pH and ionic strength |
| Retention Mechanism | Primarily hydrophobic interactions | Partitioning into a water-enriched layer on the stationary phase surface | Combination of hydrophobic and ion-exchange or HILIC interactions |
| Elution Order | MPAG, AcMPAG, MPA | MPA, AcMPAG, MPAG | Dependent on the dominant retention mechanism and mobile phase conditions |
| Best Suited For | Routine analysis of MPA and its metabolites in biological fluids. | Enhanced retention of very polar metabolites like MPAG and AcMPAG. | Analysis of complex mixtures containing analytes with a wide range of polarities. |
Table 2: Representative Retention Times of MMF Metabolites on a C18 Column
| Metabolite | Typical Retention Time (min) |
| Mycophenolic acid glucuronide (MPAG) | 1.5 - 2.5 |
| Acyl-mycophenolic acid glucuronide (AcMPAG) | 2.0 - 3.0 |
| Mycophenolic acid (MPA) | 3.5 - 4.5 |
Note: Retention times are approximate and can vary significantly depending on the specific column, mobile phase, and gradient conditions used.
References
- 1. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. asianpubs.org [asianpubs.org]
- 7. labcompare.com [labcompare.com]
Validation & Comparative
Comparative Analysis of Mycophenolate Mofetil Degradation Products: N-Oxide and Beyond
For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of a drug substance is paramount to ensuring its quality, safety, and efficacy. Mycophenolate mofetil (MMF), a critical immunosuppressive prodrug, is susceptible to degradation under various stress conditions, leading to the formation of several products, including Mycophenolate mofetil N-oxide.
This guide provides a comparative overview of MMF N-oxide and other principal degradation products. It synthesizes data from forced degradation studies to offer a clear comparison of their formation under different stress conditions and details the experimental protocols used for their analysis.
Comparative Stability: Formation of Degradation Products
Forced degradation studies are essential to identify potential degradation products and pathways. Mycophenolate mofetil exhibits varying stability under different stress conditions, with the primary degradation products being Mycophenolic Acid (MPA) and MMF N-oxide. MPA, the active metabolite of MMF, is primarily formed through hydrolysis, whereas MMF N-oxide is a characteristic product of oxidative stress.
The following table summarizes the quantitative outcomes of forced degradation studies on MMF, highlighting the conditions that lead to the formation of its major degradation products.
| Stress Condition | Agent/Parameters | MMF Degradation (%) | Major Degradation Products Identified | Reference |
| Oxidative | 3% H₂O₂, 80°C, 30 min | 20.32% | This compound, Mycophenolic Acid | [1] |
| Alkaline Hydrolysis | 0.01 N NaOH, 80°C, 30 min | Slight Degradation | Mycophenolic Acid | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 30 min | 100% | Mycophenolic Acid | [1] |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 30 min | Not specified | Mycophenolic Acid, other minor products | [1] |
| Thermal | 80°C, 30 min | 25.91% | Mycophenolic Acid | [1] |
| Photolytic | UV light (365 nm), 1 hour | 36.86% | Not specified | [1] |
Biological Activity of Degradation Products
A crucial aspect of evaluating degradation products is their biological activity. While extensive research confirms the potent immunosuppressive activity of Mycophenolic Acid (MPA), there is currently a notable lack of publicly available data on the specific biological or toxicological activity of this compound and other degradation products. MPA functions by inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), which curtails the proliferation of T and B lymphocytes. The activity of other degradation products remains an area for further investigation.
Key Signaling Pathway & Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the mechanism of action of Mycophenolic Acid and a typical workflow for forced degradation studies.
Caption: Mechanism of action of Mycophenolic Acid (MPA).
Caption: Experimental workflow for forced degradation studies.
Experimental Protocols
The methodologies outlined below are representative of those used in forced degradation studies of Mycophenolate mofetil.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the MMF sample to identify potential degradation products that could form under various storage and handling conditions.
-
Sample Preparation: A stock solution of Mycophenolate mofetil (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Acidic Degradation: The stock solution is treated with 0.1 M hydrochloric acid (HCl) and refluxed at 80°C for 30 minutes. The solution is then cooled and neutralized with an equivalent concentration of sodium hydroxide (NaOH).
-
Alkaline Degradation: The stock solution is treated with 0.01 M or 0.1 M NaOH and refluxed at 80°C for 30 minutes. After cooling, the solution is neutralized with an equivalent concentration of HCl.
-
Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide (H₂O₂) and kept at 80°C for 30 minutes.
-
Thermal Degradation: The stock solution is heated in a thermostat at 80°C for 30 minutes.
-
Photolytic Degradation: The drug solution is exposed to UV light (e.g., at 365 nm) in a photostability chamber for a defined period, such as one hour.
-
Final Preparation: All stressed samples are diluted with the mobile phase to a final concentration suitable for analysis (e.g., 20 µg/mL) and filtered through a 0.45 µm filter before injection into the analytical system.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of a buffer like tetra butyl ammonium hydrogen sulphate and methanol in a 52:48 (v/v) ratio.
-
Flow Rate: A typical flow rate is 1.2 mL/min.
-
Detection Wavelength: UV detection is carried out at a wavelength where MMF and its degradation products show significant absorbance, such as 216 nm.
-
Internal Standard: An internal standard (e.g., Lamotrigine) can be used for improved quantification accuracy.
-
Analysis: The retention times and peak areas of MMF and its degradation products are recorded to determine the extent of degradation and quantify the impurities.
Conclusion
The stability of Mycophenolate mofetil is a critical quality attribute. Forced degradation studies reveal that MMF degrades into distinct products under different conditions, with Mycophenolic Acid forming primarily under hydrolytic and thermal stress, and MMF N-oxide being a key product of oxidation. While the analytical methods for identifying and quantifying these products are well-established, a significant knowledge gap exists regarding the biological activities of degradation products other than MPA. Further research into the immunosuppressive or potential toxic effects of MMF N-oxide and other impurities is essential for a complete risk assessment and to ensure the overall safety and efficacy of Mycophenolate mofetil formulations.
References
A Head-to-Head Battle: UPLC vs. HPLC for Mycophenolate Mofetil Impurity Profiling
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal chromatographic technique for ensuring the purity and safety of Mycophenolate Mofetil.
Mycophenolate mofetil (MMF) is a critical immunosuppressive agent used to prevent organ rejection in transplant patients.[1][2] Ensuring its purity by accurately identifying and quantifying impurities is paramount for its safety and efficacy.[3] High-Performance Liquid Chromatography (HPLC) has traditionally been the go-to method for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a faster and more sensitive alternative.[4][5][6] This guide provides a detailed comparison of UPLC and HPLC for the impurity profiling of mycophenolate mofetil, supported by experimental data and protocols to aid in making an informed decision for your analytical needs.
Performance Snapshot: UPLC Outpaces HPLC
UPLC technology, which utilizes smaller particle size columns (typically < 2 µm) and higher operating pressures, offers significant advantages over conventional HPLC for impurity profiling.[4][7] These advantages translate to faster analysis times, improved resolution of closely eluting impurities, and enhanced sensitivity for detecting trace-level components.[6][7]
A summary of the key performance differences is presented in the table below:
| Parameter | UPLC | HPLC | Key Advantages of UPLC |
| Analysis Time | Significantly shorter (e.g., < 8 min)[8] | Longer (e.g., > 20 min)[9] | Higher sample throughput, faster method development.[10] |
| Resolution | Higher, leading to better separation of impurities.[7] | Good, but may not resolve all co-eluting impurities. | More accurate impurity profiling and quantification. |
| Sensitivity | Higher, allowing for the detection of trace impurities.[7][11] | Lower, may miss low-level impurities. | Improved safety assessment of the drug substance. |
| Solvent Consumption | Lower due to shorter run times and smaller column dimensions.[6][7] | Higher. | Reduced operational costs and environmental impact.[7] |
| System Pressure | Much higher (up to 15,000 psi).[11] | Lower (up to 6,000 psi).[11] | Enables the use of smaller particle size columns for higher efficiency. |
Experimental Protocols: A Detailed Look at the Methodologies
The following are representative experimental protocols for both UPLC and HPLC methods for the analysis of mycophenolate mofetil and its impurities, compiled from various studies.
UPLC Method for Mycophenolate Mofetil Impurity Profiling
This method is designed for rapid and high-resolution separation of mycophenolate mofetil from its impurities.
-
Column: HSS (High Strength Silica) C18 column (100 × 2.1 mm, 1.8 µm).[8]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically employed to achieve optimal separation.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 50 °C.
-
Detector: UV detection at 250 nm.[8]
-
Retention Time of MMF: Approximately 1.79 min.[8]
-
Total Run Time: Typically under 8 minutes.[8]
HPLC Method for Mycophenolate Mofetil Impurity Profiling
This is a more traditional method that is still widely used for routine analysis.
-
Column: C18 column (250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 55°C).[12]
-
Detector: UV detection at 250 nm.[8]
-
Retention Time of MMF: Approximately 20.8 minutes in some methods.[9]
-
Total Run Time: Can be significantly longer than UPLC methods.
Workflow for Mycophenolate Mofetil Impurity Profiling
The following diagram illustrates the general workflow for impurity profiling, highlighting the key differences in the analytical step between UPLC and HPLC.
Conclusion: UPLC as the Modern Standard for Impurity Profiling
While HPLC remains a robust and reliable technique for the analysis of mycophenolate mofetil, UPLC offers undeniable advantages in terms of speed, resolution, and sensitivity.[6][7] For research and development environments where high throughput and detailed impurity characterization are critical, UPLC is the superior choice. It allows for faster method development, increased sample analysis capacity, and a more comprehensive understanding of the impurity profile. For routine quality control testing, the transition from HPLC to UPLC can lead to significant cost and time savings, although it requires initial investment in new instrumentation and method revalidation.[4] Ultimately, the choice between UPLC and HPLC will depend on the specific needs and resources of the laboratory. However, the data strongly suggests that UPLC is the modern, more efficient, and more powerful tool for ensuring the quality and safety of mycophenolate mofetil.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Separation and identification of process-related substances and degradation products in mycophenolate mofetil by liquid chromatography coupled with quadrupole-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. tsijournals.com [tsijournals.com]
- 6. biomedres.us [biomedres.us]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1740563A2 - Mycophenolate mofetil impurity - Google Patents [patents.google.com]
- 10. niito.kz [niito.kz]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
A Comparative Guide to the Determination of the Relative Response Factor for Mycophenolate Mofetil N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Mycophenolate Mofetil N-oxide, a potential impurity in Mycophenolate Mofetil (MMF) drug substances. Accurate RRF determination is critical for the precise quantification of impurities in pharmaceutical products, ensuring their safety and quality in line with regulatory expectations.[1][2]
Introduction to Relative Response Factor (RRF)
The Relative Response Factor is a crucial parameter in chromatography that corrects for the difference in detector response between an impurity and the active pharmaceutical ingredient (API).[3] It is defined as the ratio of the response of the impurity to the response of the API at the same concentration under identical chromatographic conditions.[3] The use of RRF allows for the accurate quantification of impurities when a certified reference standard for the impurity is not available.[2][3] The International Council for Harmonisation (ICH) guidelines acknowledge the use of RRF for impurity quantification in stability and quality control testing.[1][4]
Analytical Methodologies: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the determination of Mycophenolate Mofetil and its related substances, including the N-oxide.[5][6][7] These methods offer high resolution and sensitivity for separating and quantifying impurities.
Alternative Methodologies:
While HPLC and UPLC are the gold standards, other techniques have been explored for the analysis of Mycophenolate Mofetil, though not specifically for RRF determination of the N-oxide. These include:
-
UV-Visible Spectrophotometry: Simple and cost-effective but lacks the specificity and resolution for complex impurity profiling.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for impurity identification and characterization.[7]
-
Electrochemical Methods: Have been investigated for the sensing of Mycophenolate Mofetil and could potentially be adapted for impurity analysis.[9]
For the purpose of RRF determination, HPLC and UPLC with UV detection remain the most practical and widely accepted methods.
Experimental Protocol: RRF Determination of this compound
This section outlines a detailed experimental protocol for determining the RRF of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Mycophenolate Mofetil Reference Standard (USP or equivalent)
-
This compound (isolated and characterized)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions: A typical RP-HPLC method for Mycophenolate Mofetil analysis is adapted for this protocol.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 4.0) in a ratio of 65:35 (v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm[5] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen phosphate in water to achieve a desired concentration (e.g., 0.05 M) and adjust the pH to 4.0 with orthophosphoric acid.
-
Standard Stock Solution (Mycophenolate Mofetil): Accurately weigh and dissolve about 25 mg of Mycophenolate Mofetil Reference Standard in a 25 mL volumetric flask with acetonitrile to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution (this compound): Accurately weigh and dissolve about 25 mg of this compound in a 25 mL volumetric flask with acetonitrile to obtain a concentration of 1000 µg/mL.
-
Linearity Solutions: Prepare a series of at least five concentrations for both Mycophenolate Mofetil and this compound, typically ranging from the limit of quantification (LOQ) to 150% of the target impurity concentration (e.g., 0.1% of the API concentration).[4][7] These solutions are prepared by diluting the respective stock solutions with the mobile phase.
4. Experimental Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each linearity solution for both Mycophenolate Mofetil and this compound in triplicate.
-
Record the peak area for each injection.
5. Data Analysis and RRF Calculation:
-
Plot a calibration curve of peak area versus concentration for both Mycophenolate Mofetil and this compound.
-
Determine the slope of the regression line for each compound.
-
Calculate the Relative Response Factor (RRF) using the following formula:
RRF = (Slope of Impurity) / (Slope of API) [3]
Data Presentation: Quantitative Summary
The following table presents hypothetical data for the determination of the RRF for this compound.
| Compound | Concentration (µg/mL) | Peak Area (n=3, mean) | Slope of Calibration Curve | R² | Relative Response Factor (RRF) |
| Mycophenolate Mofetil (API) | 0.5 | 15000 | 30000 | 0.9998 | - |
| 1.0 | 30500 | ||||
| 2.0 | 61000 | ||||
| 5.0 | 152000 | ||||
| 10.0 | 301000 | ||||
| This compound (Impurity) | 0.5 | 12000 | 24000 | 0.9995 | 0.80 |
| 1.0 | 24500 | ||||
| 2.0 | 48500 | ||||
| 5.0 | 121000 | ||||
| 10.0 | 242000 |
Visualizations
Experimental Workflow for RRF Determination
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. veeprho.com [veeprho.com]
- 3. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Electroanalytical overview: the sensing of the mycophenolate mofetil and mycophenolic acid - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY01379D [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
A Comparative Analysis of Mycophenolate Mofetil Metabolite Cross-reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Mycophenolate mofetil (MMF) is a critical immunosuppressive agent used in solid organ transplantation to prevent rejection. Therapeutic drug monitoring of its active metabolite, mycophenolic acid (MPA), is essential for optimizing patient outcomes. While immunoassays offer a rapid and convenient method for MPA quantification, their accuracy can be compromised by the cross-reactivity of MPA metabolites. This guide provides a detailed comparison of the cross-reactivity of major MMF metabolites in commonly used immunoassays, supported by experimental data and protocols.
Metabolic Pathway of Mycophenolate Mofetil
Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed in the body to its active form, mycophenolic acid. MPA is then primarily metabolized in the liver into two key metabolites: the pharmacologically inactive phenolic glucuronide (MPAG) and the pharmacologically active acyl-glucuronide (AcMPAG). Understanding this pathway is crucial for interpreting immunoassay results.
Quantitative Comparison of Metabolite Cross-reactivity
Immunoassays for MPA, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and the Cloned Enzyme Donor Immunoassay (CEDIA), often exhibit significant cross-reactivity with the AcMPAG metabolite. This interference can lead to an overestimation of MPA concentrations, potentially impacting clinical decisions.[1] The major, inactive metabolite, MPAG, generally shows negligible cross-reactivity.[2]
The following table summarizes the reported cross-reactivity of MMF and its metabolites in different immunoassays. It is important to note that cross-reactivity can be concentration-dependent.
| Immunoassay Platform | Metabolite | Concentration Tested (mg/L) | Reported Cross-Reactivity (%) | Reference |
| CEDIA | Mycophenolate Mofetil (MMF) | 0.93 - 46.3 | Up to 143% (Concentration-dependent) | [2] |
| Mycophenolic Acid Glucuronide (MPAG) | 50 - 1000 | No cross-reactivity | [2] | |
| Acyl-Glucuronide (AcMPAG) | 0.5 - 10 | Up to 215% (Concentration-dependent) | [2] | |
| EMIT | Acyl-Glucuronide (AcMPAG) | 1 - 10 | 135% - 185% (Concentration-dependent) | [3] |
Note: The CEDIA assay has shown a mean positive bias of 36.3% in patient samples due to this cross-reactivity.[2] Similarly, the EMIT assay overestimates MPA levels, with the bias being influenced by sampling time and the post-transplantation period.[4]
Experimental Protocols for Assessing Cross-reactivity
The determination of metabolite cross-reactivity is a critical validation step for any immunoassay. The following is a generalized protocol based on methodologies cited in the literature.[1][2][3]
Objective:
To quantify the percentage of cross-reactivity of MMF and its metabolites (MPAG, AcMPAG) in a specific MPA immunoassay.
Materials:
-
Drug-free human plasma
-
Calibrated stock solutions of Mycophenolic Acid (MPA), Mycophenolate Mofetil (MMF), Mycophenolic Acid Glucuronide (MPAG), and Acyl-Glucuronide (AcMPAG)
-
MPA immunoassay kit (e.g., CEDIA, EMIT) and corresponding analyzer
-
A reference method for MPA quantification, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6]
Generalized Experimental Workflow
Detailed Steps:
-
Preparation of Spiked Samples:
-
Prepare a series of spiked plasma samples by adding known concentrations of MMF, MPAG, and AcMPAG individually to aliquots of drug-free plasma. The concentration ranges should be clinically relevant.[2]
-
For example, for AcMPAG, concentrations ranging from 0.5 mg/L to 10 mg/L could be used.[2]
-
Prepare a set of quality control samples containing only known concentrations of MPA to ensure the accuracy of the immunoassay and the reference method.
-
Include a blank plasma sample to establish the baseline.
-
-
Sample Analysis:
-
Analyze all prepared samples (blanks, MPA controls, and metabolite-spiked samples) using the immunoassay according to the manufacturer's instructions.
-
Concurrently, analyze the same set of samples using a validated reference method (HPLC-UV or LC-MS/MS) to confirm the actual concentrations of the spiked analytes and to ensure the absence of MPA in the metabolite-only samples.[5][6]
-
-
Calculation of Cross-reactivity:
-
For each metabolite-spiked sample, record the "apparent" MPA concentration measured by the immunoassay.
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent MPA Concentration / Actual Metabolite Concentration) x 100
-
A high percentage indicates significant cross-reactivity, suggesting that the presence of that metabolite will lead to an overestimation of the true MPA concentration.
-
Conclusion and Recommendations
The significant cross-reactivity of the AcMPAG metabolite in MPA immunoassays like CEDIA and EMIT is a well-documented phenomenon that leads to a positive bias in reported MPA concentrations.[2][3][7] This overestimation can be variable and is dependent on the specific immunoassay, the concentration of AcMPAG, and the individual patient's metabolic profile.[4]
For researchers and drug development professionals, it is imperative to:
-
Be Aware of Assay Limitations: Understand the specific cross-reactivity profile of the immunoassay being used. This information is typically provided by the manufacturer.[1]
-
Utilize a Reference Method: For definitive quantification, especially in clinical research or when unexpected results are obtained, confirmation with a specific method like LC-MS/MS is strongly recommended.[5]
-
Interpret Results with Caution: When using immunoassays for therapeutic drug monitoring, clinicians should be aware of the potential for falsely elevated MPA levels, particularly in patients with impaired renal function where AcMPAG may accumulate.
By understanding the nuances of MMF metabolite cross-reactivity, researchers can ensure more accurate data interpretation and contribute to the safer and more effective use of this vital immunosuppressant.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the crossreactivity of mycophenolic acid glucuronide metabolites and of mycophenolate mofetil in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of liquid chromatography-tandem mass spectrometry with a commercial enzyme-multiplied immunoassay for the determination of plasma MPA in renal transplant recipients and consequences for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of concordance between EMIT assay and LC-MS/MS for Therapeutic Drug Monitoring of Mycophenolic Acid: Potential increased risk for graft rejection? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Mycophenolate Mofetil and its N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of Mycophenolate mofetil (MMF), a widely used immunosuppressant, and its N-oxide, a known degradation product formed under oxidative stress. Understanding the relative stability of these compounds is crucial for ensuring the quality, safety, and efficacy of MMF-based pharmaceutical products. This document summarizes key experimental findings on their degradation pathways and presents detailed methodologies for stability-indicating assays.
Executive Summary
Mycophenolate mofetil (MMF) is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. A primary degradation product resulting from oxidative stress is the Mycophenolate mofetil N-oxide. This guide indicates that MMF is relatively stable under acidic and neutral pH conditions but shows significant degradation in alkaline and oxidative environments. The formation of the N-oxide is a specific marker for oxidative degradation of MMF. While direct comparative stability studies on the N-oxide are limited in publicly available literature, its emergence as a degradation product underscores the oxidative liability of the parent MMF molecule.
Data Presentation: Comparative Stability under Forced Degradation
The stability of Mycophenolate mofetil under various stress conditions has been investigated through forced degradation studies. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The formation of MMF N-oxide is predominantly observed under oxidative stress conditions.
| Stress Condition | Mycophenolate Mofetil (MMF) Degradation | MMF N-oxide Formation | Key Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) | Comparatively stable[1] | Not reported as a major product | Mycophenolic Acid[2][3] |
| Alkaline Hydrolysis (e.g., 0.01 M NaOH, 60°C) | Highly sensitive, significant degradation[1][2] | Not reported as a major product | Mycophenolic Acid[2][3] |
| Oxidative Stress (e.g., 3-30% H₂O₂, 60°C) | Significant degradation[1][2] | Observed as a major product [3][4][5] | Mycophenolic Acid, MMF N-oxide, and others[3][4][5] |
| Thermal Stress (e.g., 60-80°C) | Degradation observed[2] | Not reported as a primary product | Mycophenolic Acid[2][3] |
| Photolytic Stress (e.g., UV light exposure) | Degradation observed[2] | Not reported as a primary product | Mycophenolic Acid and other photoproducts |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of drug substance stability. Below are representative protocols for forced degradation studies on Mycophenolate mofetil.
Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting MMF to various stress conditions to induce degradation.
-
Objective: To identify the degradation products of Mycophenolate mofetil under various stress conditions and to develop a stability-indicating analytical method.
-
Materials:
-
Mycophenolate mofetil reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol and Acetonitrile (HPLC grade)
-
Buffer salts (e.g., potassium dihydrogen phosphate)
-
-
Procedure:
-
Acid Hydrolysis: Dissolve MMF in 0.1 M HCl and reflux for a specified period (e.g., 30 minutes at 80°C). Neutralize the solution before analysis.[2]
-
Alkaline Hydrolysis: Dissolve MMF in 0.01 M NaOH and keep at a specific temperature (e.g., 60°C for 4 hours). Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Treat MMF solution with 3-30% H₂O₂ at a controlled temperature (e.g., 60°C for 14 hours).[1]
-
Thermal Degradation: Heat a solution of MMF at a high temperature (e.g., 80°C for 30 minutes).[2]
-
Photodegradation: Expose a solution of MMF to UV light (e.g., for 1 hour) or in a photostability chamber.[2]
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify MMF and its degradation products.
Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent drug from its degradation products, including the N-oxide.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate at pH 4.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 35:65 v/v).[6]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection Wavelength: UV detection at 216 nm or 250 nm.[1][2]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in stability testing and degradation pathways.
Caption: Simplified degradation pathways of Mycophenolate mofetil under various stress conditions.
Caption: General workflow for comparative stability testing of Mycophenolate mofetil.
References
A Head-to-Head Comparison of Analytical Columns for Mycophenolate Mofetil Analysis
For researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic studies of mycophenolate mofetil (MMF), the choice of analytical column is a critical determinant of assay performance. This guide provides an objective comparison of various high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) columns for the analysis of MMF and its active metabolite, mycophenolic acid (MPA).
Mycophenolate mofetil is a prodrug that is rapidly hydrolyzed in the body to the active immunosuppressant, mycophenolic acid. Accurate quantification of MPA is essential for optimizing patient dosage, minimizing toxicity, and ensuring therapeutic efficacy. The selection of an appropriate analytical column is paramount to achieving reliable and reproducible results. This guide presents a comparative overview of commonly used columns, summarizing their performance based on experimental data from various studies.
Comparative Performance of Analytical Columns
The selection of an HPLC or UPLC column for MMF and MPA analysis is influenced by the desired separation efficiency, analysis time, and the nature of the biological matrix. The most commonly employed stationary phases include C18, C8, and cyano (CN) columns. The following tables summarize the performance of different columns based on published analytical methods.
Table 1: Comparison of C18 Columns for Mycophenolate Mofetil and Mycophenolic Acid Analysis
| Column Name | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| Symmetry C18 | 4.6 x 150, 5 | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 4.0) (65:35 v/v) | 0.7 | MMF: 2.647 | 10-50 | 0.052 | 0.171 | [1] |
| Phenomenex C18 | 4.6 x 250, 5 | Methanol:Water (75:25 v/v) | 1 | MMF: Not Specified | 0.1-10 | 0.00366 | 0.01109 | [2] |
| HSS C18 | 2.1 x 100, 1.8 | Mass Spectrometry Compatible Mobile Phase | Not Specified | MMF: 1.79 | 62.5-195.31 | Not Specified | Not Specified | [2] |
| Kromasil C18 | 4.6 x 100, 5 | Acetonitrile:0.1% Formic Acid (80:20 v/v) | 1.0 | MMF: 0.9, MPA: 1.3 | MMF: 0.0001-0.02, MPA: 0.101-19.955 | Not Specified | MMF: 0.0001, MPA: 0.101 | [3] |
| Phenomenex Kinetex C18 | 4.6 x 30, 2.6 | Acetonitrile:Water | Not Specified | Not Specified | 0.5-30 | Not Specified | 0.5 | [4] |
| Waters Acquity UPLC BEH C18 | 2.1 x 100, 1.7 | Acetonitrile:10 mM Ammonium Formate (pH 3.0) (75:25 v/v) | 0.4 | MPA: 1.57 | Not Specified | Not Specified | Not Specified | [5] |
| Kinetex Polar C18 | 4.6 x 250, 5 | Acetonitrile:Methanol:Phosphate Buffer (pH 2.9) (60:15:25 v/v/v) | 1.2 | Not Specified | MMF: 2-7 | Not Specified | Not Specified | [6] |
Table 2: Comparison of Other Columns for Mycophenolate Mofetil and Mycophenolic Acid Analysis
| Column Name | Column Type | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Analyte(s) | Key Findings | Reference |
| Supelcosil LC-CN | Cyano | 4.6 x 150, 5 | Acetonitrile:Water:0.5M KH2PO4:H3PO4 (260:700:40:0.4 v/v/v/v) | Not Specified | MPA: ~5.6 | MPA | Good separation of MPA and its glucuronide metabolite. | [3][7] |
| Primesep SB | Mixed-Mode (Hydrophobic/Anion-Exchange) | 4.6 x 150, 5 | Acetonitrile Gradient (10-20%) in Water with 0.2% Phosphoric Acid | 1.0 | Not Specified | MMF | Retains MMF through a combination of reversed-phase and ion-exchange mechanisms. | [4] |
| Newcrom R1 | Reversed-Phase | 4.6 x 150, 5 | Acetonitrile:Water (30:70 v/v) with 0.2% Phosphoric Acid | 1.0 | Not Specified | MMF, MPA | Separation of both MMF and MPA on a single column. | |
| USP L7 (C8) | Octylsilane | 4.6 x 250 | Acetonitrile:Buffer (50:50 v/v) | 1.5 | Mycophenolate Sodium: 4.872 | Mycophenolate Sodium | Suitable for routine quality control analysis. | [6] |
| Ultra Biphenyl | Biphenyl | 2.1 x 100, 5 | Water with 0.1% Formic Acid (A) and Acetonitrile (B) | 0.45 | Not Specified | MMF, MPA, MPAG, AcMPAG | Simultaneous quantification of MMF, MPA, and its major metabolites. | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the analysis of MMF and MPA using different column types.
Method 1: Analysis of MMF using a Symmetry C18 Column[1]
-
Sample Preparation: A stock solution of MMF is prepared by dissolving 10 mg in 7 mL of mobile phase in a 10 mL volumetric flask, sonicating, and making up to the mark. Serial dilutions are prepared from the stock solution.
-
Chromatographic Conditions:
-
Column: Symmetry C18 (4.6 mm ID × 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH 4.0) in a 65:35 (v/v) ratio.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 216 nm.
-
Injection Volume: 20 µL.
-
Method 2: Simultaneous Analysis of MMF and MPA using a Kromasil C18 Column[3]
-
Sample Preparation: Solid-phase extraction is employed for sample clean-up.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (100 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Method 3: Analysis of MPA using a Supelcosil LC-CN Column[7]
-
Sample Preparation: Plasma protein precipitation with acetonitrile.
-
Chromatographic Conditions:
-
Column: Supelcosil LC-CN (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile, water, 0.5M KH2PO4, and H3PO4 (260:700:40:0.4, v/v/v/v).
-
Detection: UV at 305 nm.
-
Visualizing the Mechanism and Workflow
To better understand the context of MMF analysis, the following diagrams illustrate the drug's signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of Mycophenolate Mofetil.
Caption: A generalized workflow for the analysis of MMF and MPA.
Conclusion
The choice of an analytical column for mycophenolate mofetil and mycophenolic acid analysis is a critical decision that impacts the reliability and efficiency of the method. C18 columns are the most widely used and offer robust performance for a variety of applications.[1][2][3][4] However, alternative stationary phases such as C8, CN, and mixed-mode columns can provide unique selectivity and may be advantageous for specific separation challenges, such as resolving MPA from its glucuronide metabolites.[3][4][6][7] The selection should be guided by the specific requirements of the assay, including the need for high throughput, sensitivity, and the complexity of the sample matrix. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the development and optimization of analytical methods for mycophenolate mofetil.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ClinPGx [clinpgx.org]
- 3. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Mycophenolate Mofetil on Primesep SB Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Inosine monophosphate dehydrogenase type1 sustains tumor growth in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Mycophenolate Mofetil N-oxide Quantification
An Inter-laboratory Perspective on Ensuring Analytical Accuracy and Comparability
For researchers, scientists, and drug development professionals engaged in the study of mycophenolate mofetil (MMF), precise and reproducible quantification of its metabolites is paramount. While extensive data exists for the active metabolite, mycophenolic acid (MPA), and its glucuronide conjugates, the analytical validation for other metabolites, such as Mycophenolate mofetil N-oxide, is less established. This guide provides a comparative overview of analytical methodologies, drawing parallels from validated techniques for MMF and MPA to propose a framework for the inter-laboratory validation of this compound quantification.
This compound has been identified as a degradation product of MMF, particularly under oxidative stress conditions.[1] Ensuring consistent and accurate measurement of this compound across different laboratories is crucial for understanding its potential pharmacological or toxicological relevance. This guide outlines established analytical techniques, their performance characteristics, and a proposed workflow for a comprehensive inter-laboratory validation study.
Method Performance Comparison
The two most prevalent analytical techniques for the quantification of MMF and its metabolites are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2] The choice between these methods often depends on the required sensitivity, specificity, and the number of analytes to be measured simultaneously.
| Analytical Method | Analyte(s) | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) | Reference |
| HPLC-UV | MMF | 10-50 µg/mL | 0.052 µg/mL | <2.0% | Recovery: 98.0-101.0% | [3] |
| MPA | 0.1-40 µg/mL | 0.1 µg/mL | Intra-assay: 0.97-7.06%, Inter-assay: 1.92-5.15% | Intra-assay: -5.72 to +2.96%, Inter-assay: -8.82 to +5.31% | [2][4] | |
| LC-MS/MS | MMF | 0.10-20.0 ng/mL | - | - | - | [5][6] |
| MPA | 101-19955 ng/mL | - | - | - | [5][6] | |
| MPA, MPAG | 0.3–13.6 µg/mL (MPA), 2.6–232.9 µg/mL (MPAG) | 0.25 µg/mL (MPA), 2.61 µg/mL (MPAG) | Within-run and between-run: <5.8% | <15% relative error | [7] | |
| MMF, MPA, AcMPAG, MPAG | 1.22 – 1,250 nM | 1.22 nM | - | Within acceptable range (80-120%) | [8] |
Note: Data for this compound is not available in the reviewed literature. The table presents data for MMF and its major metabolites to serve as a benchmark for developing and validating methods for the N-oxide. LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols: A Blueprint for Validation
Detailed and standardized experimental protocols are the cornerstone of any successful inter-laboratory study. Based on validated methods for MMF and MPA, here are proposed methodologies that can be adapted for this compound.
Sample Preparation: Protein Precipitation
This is a straightforward and rapid method suitable for high-throughput analysis.[2]
-
Plasma Aliquoting: Transfer 50-200 µL of plasma into a clean microcentrifuge tube.[2]
-
Internal Standard Addition: Add an appropriate internal standard solution (e.g., a deuterated analog of the N-oxide).[2]
-
Precipitation: Add a protein precipitating agent, such as acetonitrile or a methanol:acetonitrile mixture, typically in a 2:1 or 3:1 ratio to the plasma volume.[2][8]
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully collect the supernatant for injection into the analytical system.[2]
Chromatographic and Detection Methods
High-Performance Liquid Chromatography (HPLC-UV)
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or citrate-phosphate buffer) in an isocratic or gradient elution mode.[3][6]
-
Flow Rate: A flow rate of around 0.7-1.0 mL/min is generally employed.[3]
-
Detection: UV detection is often set at a wavelength where the analyte shows maximum absorbance, for instance, 216 nm or 250 nm for MMF.[3] The optimal wavelength for this compound would need to be determined.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Column: A C18 or similar reversed-phase column is suitable.[5]
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and a buffer like 0.1% formic acid is frequently used.[5][8]
-
Ionization: Positive electrospray ionization (ESI) is a common mode for MMF and its metabolites.[7]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.[7]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Metabolic and Degradation Pathway of Mycophenolate Mofetil.
Caption: Workflow for an Inter-laboratory Validation Study.
References
- 1. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of Mycophenolate mofetil and its N-oxide
In the realm of immunosuppressive agents, Mycophenolate mofetil (MMF) stands as a cornerstone therapy, particularly in preventing organ transplant rejection. A critical aspect of pharmaceutical development and quality control involves the thorough characterization of the active pharmaceutical ingredient (API) and its potential impurities or metabolites. One such related compound is the N-oxide of Mycophenolate mofetil. This guide provides a detailed spectroscopic comparison of these two molecules, offering researchers and drug development professionals a comprehensive overview based on available data and theoretical spectroscopic principles.
Molecular Overview
Mycophenolate mofetil is the 2-morpholinoethyl ester of mycophenolic acid (MPA), the active immunosuppressive compound. The N-oxide derivative is formed by the oxidation of the tertiary nitrogen atom within the morpholine ring of MMF. This seemingly minor structural modification can lead to discernible differences in their spectroscopic profiles, which are crucial for their individual identification and quantification.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Mycophenolate Mofetil (MMF) | C₂₃H₃₁NO₇ | 433.50 |
| Mycophenolate Mofetil N-oxide | C₂₃H₃₁NO₈ | 449.49[1][2][3] |
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of MMF and the expected characteristics for its N-oxide. It is important to note that while extensive experimental data for MMF is publicly available, detailed experimental spectra for its N-oxide are less accessible. The data for the N-oxide are therefore based on a combination of information from reference standard suppliers and theoretical predictions based on the structural differences.
¹H NMR Spectroscopy Data
Solvent: Deuterated Chloroform (CDCl₃) is commonly used.
| Assignment | Mycophenolate Mofetil (MMF) Chemical Shift (δ ppm) | Expected this compound Chemical Shift (δ ppm) | Rationale for Expected Shift |
| Morpholine Protons (-N(CH₂CH₂)₂O) | ~2.5 (t) and ~3.7 (t) | Shifted downfield to ~3.5-4.5 | The N-oxide group is strongly electron-withdrawing, deshielding the adjacent protons and causing a significant downfield shift. |
| Methylene Protons (-OCH₂CH₂N-) | ~4.3 (t) and ~2.7 (t) | ~4.5-4.8 (t) and ~3.0-3.5 (t) | The inductive effect of the N-oxide group extends to these protons, causing a downfield shift, with a more pronounced effect on the protons closer to the nitrogen. |
| Mycophenolic Acid Moiety Protons | Largely Unchanged | Largely Unchanged | The structural modification is distant from the MPA core, so minimal changes are expected in the chemical shifts of these protons. |
¹³C NMR Spectroscopy Data
Solvent: Deuterated Chloroform (CDCl₃) is commonly used.
| Assignment | Mycophenolate Mofetil (MMF) Chemical Shift (δ ppm) | Expected this compound Chemical Shift (δ ppm) | Rationale for Expected Shift |
| Morpholine Carbons (-C H₂NC H₂-) | ~53.6 and ~66.8 | Shifted downfield to ~60-70 and ~70-80 | The strong electron-withdrawing nature of the N-oxide group deshields the adjacent carbon atoms, leading to a downfield shift. |
| Methylene Carbons (-OC H₂C H₂N-) | ~62.3 and ~57.9 | ~65-70 and ~60-65 | A downfield shift is expected due to the inductive effect of the N-oxide group. |
| Mycophenolic Acid Moiety Carbons | Largely Unchanged | Largely Unchanged | Minimal impact is expected on the carbon signals of the MPA core, as the modification is on the morpholine ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Functional Group | Mycophenolate Mofetil (MMF) Absorption (cm⁻¹) | Expected this compound Absorption (cm⁻¹) | Rationale for Expected Change |
| N-O Stretch | Not Present | ~950 - 970[4][5] | This is the characteristic stretching vibration of the N-oxide bond.[4][5] |
| C-N Stretch (Aliphatic Amine) | ~1125 | Shifted or broadened | The change in the electronic environment around the nitrogen atom due to oxidation will affect the C-N bond vibrations. |
| C=O Stretch (Ester) | ~1720 | Largely Unchanged | The ester carbonyl group is remote from the site of modification and should not be significantly affected. |
| O-H Stretch (Phenolic) | ~3400 (broad) | Largely Unchanged | The phenolic hydroxyl group remains unchanged. |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solvent: Methanol or 0.1 N Hydrochloric Acid are commonly used.
| Compound | λmax (nm) | Notes |
| Mycophenolate Mofetil (MMF) | 216, 250, 304[6][7][8] or 249[9] | The absorption is due to the π-π* transitions within the mycophenolic acid chromophore. |
| This compound | Expected to be very similar to MMF | The chromophore responsible for UV absorption is part of the mycophenolic acid moiety, which is unchanged in the N-oxide. Therefore, significant shifts in the absorption maxima are not anticipated. |
Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z |
| Mycophenolate Mofetil (MMF) | ESI+ | 434.2 [M+H]⁺ |
| This compound | ESI+ | 450.2 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic comparison of MMF and its N-oxide are provided below. These protocols are based on standard pharmaceutical analysis practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To acquire and compare the ¹H and ¹³C NMR spectra of MMF and its N-oxide to identify differences in chemical shifts and coupling constants.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the MMF or MMF N-oxide reference standard.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (or until an adequate signal-to-noise ratio is achieved).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the spectra using appropriate software. Reference the spectra to TMS. Compare the chemical shifts, multiplicities, and integration of the signals for both compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify and compare the vibrational modes of MMF and its N-oxide, with a focus on the N-O stretching band in the N-oxide.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Acquisition Parameters:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Compare the positions and intensities of the absorption bands in the spectra of MMF and its N-oxide. Pay particular attention to the 950-970 cm⁻¹ region for the characteristic N-O stretch of the N-oxide.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To determine and compare the wavelengths of maximum absorption (λmax) for MMF and its N-oxide.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of each compound (e.g., 100 µg/mL) in a suitable UV-grade solvent (e.g., methanol).
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) for analysis.
-
-
Acquisition Parameters:
-
Scan Range: 200 to 400 nm.
-
Blank: Use the same solvent as used for sample preparation.
-
-
Data Analysis: Determine the λmax values from the absorption spectra of both compounds and compare them.
Metabolic Pathway of Mycophenolate Mofetil
Mycophenolate mofetil is a prodrug that undergoes in-vivo biotransformation to its active form, mycophenolic acid (MPA). This metabolic activation is a critical aspect of its pharmacological activity.
Caption: Metabolic activation of Mycophenolate Mofetil.
Conclusion
The spectroscopic techniques of NMR, FT-IR, and UV-Vis, complemented by mass spectrometry, provide a powerful toolkit for the differentiation and characterization of Mycophenolate mofetil and its N-oxide. The most significant spectroscopic differences are anticipated in the ¹H and ¹³C NMR spectra, particularly in the chemical shifts of the morpholine ring protons and carbons, and in the FT-IR spectrum with the appearance of a characteristic N-O stretching band for the N-oxide. While the UV-Vis spectra are expected to be similar, mass spectrometry provides a clear distinction based on their molecular weights. The provided experimental protocols offer a robust framework for conducting a direct comparative analysis in a research or quality control setting.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C23H31NO8 | CID 29984917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (EP Impurity G) | CymitQuimica [cymitquimica.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. Estimation of Mycophenolate Mofetil in Bulk and Tablet Dosage Form by UV-Spectroscopy - IJPRS [ijprs.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Determination of Mycophenolate Mofetil as Its Charge-Transfer Complexes with Two π-Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
Benchmarking Reference Standards for Mycophenolate Mofetil Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference standards for impurities of Mycophenolate mofetil (MMF). The selection of high-quality, well-characterized reference standards is critical for accurate impurity profiling, method validation, and ensuring the safety and efficacy of MMF drug products. This document summarizes the offerings from various suppliers and presents a general experimental protocol for impurity analysis.
Comparative Data of Commercially Available Mycophenolate Mofetil Impurity Reference Standards
The following table summarizes the available reference standards for key MMF impurities from prominent suppliers. This information is crucial for researchers to select the most suitable standards for their analytical needs.
| Impurity Name | Supplier | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Pack Size | Storage Conditions |
| Mycophenolate Mofetil Impurity A | Pharmaffiliates | PA 13 57010 | 1322681-36-6 | C₂₂H₂₉NO₇ | 419.47 | - | - |
| (O-Desmethyl Mycophenolate Mofetil) | |||||||
| Mycophenolate Mofetil Impurity B | Pharmaffiliates | PA 13 57020 | 1094322-91-4 | C₂₉H₄₂N₂O₉ | 562.65 | - | - |
| (1-[2-(4-Morpholinyl)ethoxy] Mycophenolate Mofetil) | |||||||
| Mycophenolate Mofetil Impurity C | Pharmaffiliates | PA 13 57030 | 2286278-51-9 | C₂₃H₃₁NO₇ | 433.49 | - | - |
| (Mycophenolate cis Mofetil) | |||||||
| Mycophenolate Mofetil Impurity D | Pharmaffiliates | PA 13 57040 | 1322681-37-7 | C₂₄H₃₃NO₇ | 447.52 | - | - |
| (O-Methyl Mycophenolate Mofetil) | |||||||
| Mycophenolate Mofetil Impurity E | Pharmaffiliates | PA 13 57050 | 31858-66-9 | C₁₈H₂₂O₆ | 334.36 | - | - |
| (Methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate) | |||||||
| Mycophenolate Mofetil Impurity F | Pharmaffiliates | PA 13 57060 | 24280-93-1 | C₁₇H₂₀O₆ | 320.34 | - | - |
| (Mycophenolic Acid) | |||||||
| Mycophenolate Mofetil Impurity H | Pharmaffiliates | PA 13 57080 | 26675-76-3 | C₁₇H₂₀O₆ | 320.34 | - | - |
| Mycophenolate Mofetil Impurity Standard | British Pharmacopoeia (BP) | 1255 | - | - | - | 25 mg | Freezer (-15 °C to -25 °C)[1] |
| Mycophenolate Mofetil Related Compound A | USP | 1448967 | - | - | - | - | - |
| Mycophenolate Mofetil Related Compound B | USP | 1448978 | 26675-76-3 | C₁₇H₂₀O₆ | 320.34 | 100 mg | 2-30°C[2] |
| (Mycophenolic acid lactone) | |||||||
| Mycophenolate Mofetil | SynZeal | SZ-M001001 | 128794-94-5 | C₂₃H₃₁NO₇ | 433.5 | In Stock | - |
| Monoethyl Phthalate | SynZeal | SZ-M001027 | 2306-33-4 | C₁₀H₁₀O₄ | 194.2 | In Stock | - |
| Unspecified Impurity | SynZeal | SZ-M001038 | 40336-80-9 | C₂₀H₂₆O₆ | 362.4 | In Stock | - |
Experimental Protocol: Impurity Profiling of Mycophenolate Mofetil using HPLC
This section outlines a general High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of impurities in Mycophenolate mofetil. This protocol is a synthesis of methodologies described in the public domain and should be validated by the end-user for their specific analytical needs.[5][6]
Materials and Reagents
-
Mycophenolate mofetil API or drug product
-
Mycophenolate mofetil impurity reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (analytical grade)
-
Ammonium formate or Potassium dihydrogen phosphate (analytical grade)
-
Methanol (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Analytical column: A C18 column (e.g., 100 x 2.1 mm, 1.7 µm or 100 x 4.6 mm) is commonly used.[7][8]
Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate, or a phosphate buffer (e.g., 25 mM KH₂PO₄ adjusted to a specific pH).[6][7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the impurities and the main compound.
-
Flow Rate: Typically between 0.4 mL/min and 2.0 mL/min.[7][8]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 50°C.[6][7]
-
Detection Wavelength: Around 250 nm.[9]
-
Injection Volume: Typically 5 µL.[7]
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of MMF and each impurity reference standard in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.[6][8]
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to a known concentration in the diluent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[6]
-
Sample Solution: Dissolve an accurately weighed amount of the MMF API or drug product in the diluent to achieve a target concentration.
System Suitability
Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. Key parameters to evaluate include:
-
Resolution: The resolution between critical peak pairs should be adequate (typically >1.5).
-
Tailing factor: The tailing factor for the MMF peak should be within acceptable limits (e.g., < 2.0).
-
Reproducibility: The relative standard deviation (RSD) of replicate injections of the standard solution should be within the specified limits (e.g., < 2.0%).
Data Analysis
Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the reference standards. The concentration of each impurity can be calculated using the response factor relative to the main compound.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the benchmarking and analysis of Mycophenolate mofetil impurities.
Caption: A high-level workflow for selecting and utilizing reference standards.
Caption: The process of MMF impurity analysis via HPLC.
Conclusion
The selection of appropriate reference standards is a foundational step in the robust analysis of pharmaceutical impurities. While this guide provides a comparative overview of commercially available standards for Mycophenolate mofetil impurities, researchers are strongly encouraged to obtain and review the Certificate of Analysis for each specific lot of a reference standard. The experimental protocol provided herein serves as a general guideline and requires optimization and validation for specific laboratory conditions and regulatory requirements. The use of well-characterized reference standards in conjunction with a validated analytical method is paramount for ensuring the quality and safety of Mycophenolate mofetil products.
References
- 1. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 2. Mycophenolate Mofetil Related Compound B Pharmaceutical Secondary Standard [sigmaaldrich.com]
- 3. Mycophenolate Mofetil Impurities | SynZeal [synzeal.com]
- 4. veeprho.com [veeprho.com]
- 5. omchemlabs.in [omchemlabs.in]
- 6. AQbD based green UPLC method to determine mycophenolate mofetil impurities and Identification of degradation products by QToF LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. EP1740563A2 - Mycophenolate mofetil impurity - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Mycophenolate Mofetil N-oxide
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols
Mycophenolate mofetil N-oxide, a derivative of the potent immunosuppressive agent Mycophenolate mofetil, requires stringent safety protocols due to its presumed cytotoxic and teratogenic properties.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for the safe handling and disposal of this compound.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure risk.[1] The following table summarizes the required equipment for handling this compound in solid (powder) and solution forms.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested, powder-free nitrile gloves is required.[1][3][4] The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric.[1][4] | Protects clothing and skin from contamination by splashes or airborne particles. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory.[1][5] A full-face shield should be worn when there is a significant risk of splashing.[3] | Prevents eye contact with airborne particles or splashes of solutions. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) must be used when handling the powder form outside of a certified containment device.[1][3] | Minimizes the inhalation of aerosolized powder, which is a primary route of exposure.[5] |
| Shoe Covers | Disposable shoe covers should be worn when handling significant quantities of the compound or during spill cleanup. | Prevents the tracking of contaminants outside of the designated work area. |
II. Operational Plan: From Receipt to Use
All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[6]
A. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
-
Store: Store the compound in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] The storage area should be clearly marked as containing cytotoxic/hazardous compounds.
B. Weighing and Solution Preparation (Solid Compound)
-
Designated Area: Conduct all weighing and solution preparation in a containment device (e.g., chemical fume hood).
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Reduce Dust: When weighing the powder, use a dedicated set of utensils (e.g., spatulas, weigh boats).[1] To minimize dust generation, consider gently dampening the powder with a suitable solvent if the experimental protocol allows.[1]
-
Dissolving: When preparing solutions, add the solvent to the powder slowly and carefully to avoid splashing.[1]
-
Seal: Ensure the container is securely capped before mixing or vortexing.[1]
C. Handling of Solutions
-
Containment: While less prone to aerosolization, solutions should still be handled within a containment device to prevent splashes and spills.
-
Luer-Lock: Use Luer-lock syringes and needles for all transfers and administrations to prevent accidental disconnection and leakage.[1]
-
Labeling: All containers holding solutions of this compound must be clearly labeled with the compound name, concentration, and hazard warnings.
III. Disposal Plan: Managing Contaminated Waste
All waste contaminated with this compound must be treated as hazardous or cytotoxic waste and disposed of according to institutional and regulatory guidelines.
A. Waste Segregation
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste container.[9]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any liquid waste down the drain.[8]
B. Disposal Procedure
-
Collection: All waste streams should be collected at the point of generation.
-
Packaging: Waste containers must be securely sealed. For added safety, solid waste can be double-bagged.[5]
-
Contractor Disposal: The sealed hazardous waste containers must be disposed of through a licensed hazardous waste contractor, typically via incineration.[6][7]
IV. Emergency Procedures: Spill and Exposure Management
A. Spill Management
-
Alert & Secure: Immediately alert personnel in the area and secure the spill location to prevent others from entering.[5]
-
Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[5]
-
Contain & Clean:
-
Decontaminate: Clean the spill area thoroughly with soap and water or a suitable decontaminating solution.[1]
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[1]
B. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][10]
-
Inhalation: Move the individual to fresh air immediately.[10][11]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[7]
In all cases of personnel exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.
V. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsinsider.com [ohsinsider.com]
- 5. ipservices.care [ipservices.care]
- 6. benchchem.com [benchchem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. vistapharm.com [vistapharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
